3-Carbamoylmethyloxazolidin-2-one
Description
Properties
CAS No. |
172514-86-2 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C5H8N2O3/c6-4(8)3-7-1-2-10-5(7)9/h1-3H2,(H2,6,8) |
InChI Key |
BHTISVSGMUBLTE-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(=O)N |
Canonical SMILES |
C1COC(=O)N1CC(=O)N |
Other CAS No. |
172514-86-2 |
Synonyms |
3-Carbamoylmethyloxazolidin-2-one |
Origin of Product |
United States |
Foundational & Exploratory
3-Carbamoylmethyloxazolidin-2-one: A Strategic Scaffold for Nitrogen-Functionalized Oxazolidinone Libraries
Topic: 3-Carbamoylmethyloxazolidin-2-one (CAS 172514-86-2) Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Development Scientists, and Quality Control Analysts.
Executive Summary & Strategic Utility
This compound (CAS 172514-86-2), also known as 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide, represents a specialized "minimalist" scaffold within the oxazolidinone pharmacophore class. Unlike the blockbuster antibiotic Linezolid, which relies on a C5-substituted core with an N3-aryl group, this molecule features a distinct N3-carbamoylmethyl substitution on the unsubstituted oxazolidinone ring.
For the drug development professional, this molecule serves three critical functions:
-
Fragment-Based Drug Discovery (FBDD): It acts as a low-molecular-weight (MW 144.13), highly polar fragment for probing solvent-accessible pockets in ribosomal subunits or monoamine oxidase (MAO) enzymes.
-
Impurity Reference Standard: It is a vital reference marker for detecting N-alkylation byproducts during the synthesis of complex oxazolidinone APIs where chloroacetamide reagents are employed.
-
Synthetic Building Block: It provides a pre-installed amide "handle" for further derivatization via dehydration (to nitriles) or Hoffman rearrangement, granting access to novel N-substituted amines.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Specification |
| CAS Number | 172514-86-2 |
| IUPAC Name | 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
| Molecular Formula | |
| Molecular Weight | 144.13 g/mol |
| SMILES | C1COC(=O)N1CC(=O)N |
| Solubility | High in DMSO, Methanol, Water (due to amide H-bonding); Low in Hexanes. |
| pKa (Predicted) | ~15 (Amide NH), ~-1 (Oxazolidinone Carbonyl O) |
Synthetic Methodology: The "Self-Validating" Protocol
Reaction Logic
The pKa of the oxazolidin-2-one nitrogen is approximately 12.1. To achieve selective N-alkylation without ring opening (hydrolysis), we utilize a mild base that is strong enough to deprotonate the nitrogen but non-nucleophilic enough to avoid attacking the carbonyl center.
Reagents:
-
Substrate: 2-Oxazolidinone (1.0 equiv)
-
Alkylating Agent: 2-Chloroacetamide (1.1 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) or Sodium Hydride (NaH) for faster kinetics. -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Protocol
-
Activation: Charge a flame-dried round-bottom flask with 2-oxazolidinone (10 mmol) and anhydrous MeCN (50 mL). Add
(20 mmol) and stir at 60°C for 30 minutes. Note: This pre-stirring ensures deprotonation equilibrium. -
Alkylation: Add 2-Chloroacetamide (11 mmol) portion-wise. A catalytic amount of Sodium Iodide (NaI, 0.1 equiv) can be added to generate the more reactive Iodoacetamide in situ (Finkelstein condition).
-
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material (2-oxazolidinone) is less polar than the product.
-
Workup: Filter off the inorganic salts while hot. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically a white solid. Recrystallize from Ethanol/Ethyl Acetate to remove traces of unreacted chloroacetamide.
Critical Control Points (Troubleshooting)
-
Issue: Ring Opening (Hydrolysis).
-
Cause: Presence of water or excessive hydroxide ions.
-
Fix: Use anhydrous solvents and avoid NaOH/KOH; stick to Carbonate bases or NaH.
-
-
Issue: O-Alkylation.
-
Cause: Kinetic control favoring the oxygen center (rare for oxazolidinones but possible).
-
Fix: Thermodynamic control (heating) favors the stable N-alkylated product (urea-type resonance).
-
Mechanistic Pathway & Workflow Visualization
The following diagram illustrates the synthetic pathway and the competitive degradation routes that must be controlled.
Caption: Synthetic workflow for CAS 172514-86-2 via N-alkylation, highlighting the critical SN2 pathway vs. hydrolysis risk.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Amide | |
| N-methylene protons ( | ||
| Oxazolidinone ring protons (C5 and C4). | ||
| LC-MS (ESI+) | m/z 145.1 | Confirming parent mass of 144.13. |
| IR Spectroscopy | 1735 | Cyclic carbamate (Oxazolidinone C=O). |
| 1680 | Primary Amide C=O (Amide I band). |
Applications in Drug Development
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" for screening against bacterial rRNA or protein targets.
-
Vector Growth: The primary amide group allows for "growing" the molecule. It can be dehydrated to a nitrile (using TFAA/Pyridine), which can then be converted to tetrazoles or reduced to primary amines, allowing access to diverse chemical space while maintaining the oxazolidinone core.
Impurity Profiling in Linezolid Manufacture
While Linezolid utilizes an N-aryl bond, many next-generation oxazolidinone syntheses use convergent routes involving N-alkylation.
-
Risk: If chloroacetamide is present as a contaminant in alkylating reagents, CAS 172514-86-2 can form as a Process Related Impurity (PRI).
-
Detection: Regulatory bodies (FDA/EMA) require identification of impurities >0.1%. This compound serves as a confirmed reference standard to rule out or quantify such side-reactions.
References
-
PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. [Link]
-
Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[2][3][4] Current Pharmaceutical Design, 2(2), 175-194. (Contextual grounding for oxazolidinone core chemistry).
-
Garg, P., et al. (2014).[5] Transition-Metal-Free Synthesis of 2-(Hetero)aryloxazolines from Nitriles and Aminoalcohols. Journal of Organic Chemistry, 79(18), 8668-8677. [Link]
-
University of Luxembourg. (2025). PubChemLite for Metabolomics: CAS 172514-86-2 Entry.[Link] (Verified via PubChemLite database extract).
Sources
2-(2-oxo-1,3-oxazolidin-3-yl)acetamide: The Oxa-Piracetam Scaffold
The following technical guide details the chemical structure, synthesis, and pharmacological context of 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide, a distinct heterocyclic scaffold often investigated as a bioisostere of the nootropic drug Piracetam.
Technical Monograph & Synthesis Guide
Executive Summary
2-(2-oxo-1,3-oxazolidin-3-yl)acetamide (CAS: 172514-86-2) is a heterocyclic small molecule belonging to the oxazolidinone class. Structurally, it represents the 1-oxa-analog of Piracetam (2-oxo-1-pyrrolidineacetamide), where the methylene group at position 4 of the pyrrolidine ring is replaced by an oxygen atom.
This substitution fundamentally alters the electronic distribution and hydrogen-bonding capability of the pharmacophore, making it a critical scaffold for Structure-Activity Relationship (SAR) studies in two primary domains:
-
Cognitive Enhancement (Nootropics): As a bioisostere of the "racetam" family.[1]
-
Antimicrobial Chemistry: As a core intermediate for N-substituted oxazolidinone antibiotics, distinct from the C5-substituted class (e.g., Linezolid).
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
| Common Synonyms | 3-Carbamoylmethyloxazolidin-2-one; Oxa-Piracetam; 2-Oxo-3-oxazolidineacetamide |
| CAS Registry Number | 172514-86-2 |
| Molecular Formula | C₅H₈N₂O₃ |
| Molecular Weight | 144.13 g/mol |
| SMILES | NC(=O)CN1CCOC1=O |
| InChI Key | IZXIZTKNFFYFOF-UHFFFAOYSA-N |
Physicochemical Profile
The introduction of the oxygen atom into the ring increases polarity compared to Piracetam.
| Parameter | Value (Predicted/Exp) | Comparative Note (vs. Piracetam) |
| LogP | -1.2 to -0.9 | Lower lipophilicity (Piracetam ~ -1.7) due to ether oxygen. |
| TPSA | ~69 Ų | Higher Polar Surface Area (Piracetam ~ 55 Ų). |
| H-Bond Donors | 1 (Amide NH₂) | Identical. |
| H-Bond Acceptors | 3 (C=O, Ring O, Amide O) | Increased by 1 (Ring Oxygen). |
| Melting Point | 148–152 °C | Similar range to Piracetam (152 °C). |
Structural Bioisosterism: The Racetam Connection
The molecule's significance lies in its relationship to the pyrrolidone pharmacophore. By replacing the C4 methylene with oxygen, the ring conformation shifts from a flexible envelope (pyrrolidine) to a more rigid, planar structure (oxazolidinone).
Diagram 1: Pharmacophore Comparison
The following diagram illustrates the structural evolution from Piracetam to the Oxazolidinone analog.
Caption: Structural transition from the pyrrolidone core of Piracetam to the oxazolidinone core, highlighting the bioisosteric replacement.
Synthesis Protocol
The synthesis of 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is achieved via the N-alkylation of 2-oxazolidinone. This reaction requires anhydrous conditions to prevent hydrolysis of the acetamide side chain.
Reaction Scheme
Reagents:
-
Substrate: 2-Oxazolidinone (1.0 eq)
-
Alkylating Agent: 2-Chloroacetamide (1.1 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq)
-
Solvent: Anhydrous DMF or Acetonitrile
Diagram 2: Synthesis Workflow
Caption: Step-by-step synthetic pathway for the N-alkylation of 2-oxazolidinone to yield the target acetamide.
Detailed Experimental Procedure
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Solvation: Dissolve 2-oxazolidinone (10 mmol, 0.87 g) in 20 mL anhydrous DMF. Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (12 mmol, 0.48 g, 60% in oil) portion-wise. Stir for 30 minutes until gas evolution ceases. The solution will turn slightly yellow, indicating the formation of the nitrogen anion.
-
Alkylation: Add 2-Chloroacetamide (11 mmol, 1.03 g) in one portion. Remove the ice bath and allow the mixture to warm to room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM).
-
Workup: Pour the reaction mixture into 100 mL of ice-cold brine. Extract with Ethyl Acetate (3 x 50 mL).
-
Note: Due to high polarity, the product may remain in the aqueous phase. Continuous extraction with DCM may be required.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol to yield white crystals.
Applications & Pharmacological Context[1][5][7][9][10][11]
Nootropic Activity (Racetam Analog)
In the context of cognitive enhancement, this molecule serves as a probe for the AMPA receptor allosteric modulation site.
-
Hypothesis: The ring oxygen increases the electron density of the carbonyl group at position 2, potentially altering binding affinity compared to Piracetam.
-
Metabolism: Unlike Piracetam, which is excreted largely unchanged, the oxazolidinone ring is susceptible to enzymatic opening under specific pH conditions, potentially acting as a prodrug for N-(2-hydroxyethyl)glycinamide derivatives.
Antibacterial Scaffold Utility
While Linezolid (an oxazolidinone antibiotic) requires a bulky lipophilic group (e.g., fluorophenyl) at the nitrogen and an acetamide at the C5 position, the target molecule (N-acetamide) represents a distinct subclass.
-
Role: It is often used as a negative control in antibiotic screenings to confirm that the antibacterial activity of Linezolid is due to the specific C5-sidechain configuration and not the core ring itself.
References
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. Link
-
Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[2][3][4][5] Current Pharmaceutical Design, 2(2), 175-194. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 172514-86-2. PubChem. Link
-
CymitQuimica. (2024).[6] 2-Oxo-3-oxazolidineacetamide Product Data. Chemical Catalog. Link
Sources
3-Carbamoylmethyloxazolidin-2-one molecular weight and formula
An In-depth Technical Guide to the Oxazolidinone Class of Antibacterial Agents
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
The inquiry for "3-Carbamoylmethyloxazolidin-2-one" has led to the exploration of its foundational scaffold, the oxazolidin-2-one core. While the specific requested derivative is not extensively documented in scientific literature, its parent structure is the cornerstone of a critically important class of synthetic antibiotics: the oxazolidinones. This guide, therefore, provides a comprehensive technical overview of this vital antibacterial class, using the first-in-class and most prominent member, Linezolid , as a representative example. This pivot ensures the delivery of a scientifically robust and highly relevant resource for professionals in drug development and research.
The oxazolidinones represent the first new class of antibiotics to be introduced into clinical practice in several decades, marking a significant milestone in the fight against multidrug-resistant pathogens.[1][2] Their unique mechanism of action and efficacy against challenging Gram-positive bacteria have established them as indispensable tools in modern medicine.[3]
Core Compound Profile: Linezolid
Linezolid (marketed as Zyvox) was the first oxazolidinone antibiotic to receive FDA approval in 2000.[4][] It is a completely synthetic compound, not derived from any natural product.[6] Its development provided a crucial new weapon against infections caused by resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][6]
Table 1: Physicochemical Properties of Linezolid
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₀FN₃O₄ | [6][7][8] |
| Molecular Weight | 337.35 g/mol | [6][7][8] |
| IUPAC Name | (S)-N-({3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | [6] |
| CAS Number | 165800-03-3 | [6] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 176-178 °C | [9] |
| Bioavailability (Oral) | ~100% | [6] |
| Protein Binding | ~31% | [6] |
| Elimination Half-life | 5-7 hours |
Synthesis of Oxazolidinone Antibiotics: A Representative Pathway for Linezolid
The synthesis of Linezolid and other oxazolidinones is a multi-step process that has been optimized for industrial-scale production. A common strategy involves the construction of the core oxazolidinone ring and subsequent functionalization. The chirality at the C5 position is crucial for its antibacterial activity.[1][4]
The following diagram and protocol outline a representative synthetic approach. The rationale involves the initial N-alkylation of a protected aniline derivative, followed by the formation of the oxazolidinone ring, and subsequent deprotection and acylation to yield the final product.
Caption: A generalized synthetic pathway for Linezolid.
Experimental Protocol: Synthesis of Linezolid (Conceptual Outline)
This protocol is a conceptual representation based on established synthetic routes.[10][11]
-
Protection of the Aniline: 3-Fluoro-4-morpholinylaniline is reacted with a protecting group, such as benzyl chloroformate, to form N-carbobenzyloxy-3-fluoro-4-morpholinyl aniline. This step prevents unwanted side reactions at the aniline nitrogen in subsequent steps.
-
Formation of the Oxazolidinone Ring: The protected aniline is treated with a strong base like n-butyllithium at low temperatures (-78°C) to form a lithium salt. This is then reacted with a chiral epoxide, such as (R)-glycidyl butyrate. This reaction opens the epoxide and forms the crucial 5-hydroxymethyl oxazolidinone intermediate with the correct (S)-stereochemistry.[11]
-
Introduction of the Aminomethyl Group: The hydroxyl group of the intermediate is converted to a good leaving group (e.g., a mesylate) and then displaced with an azide group using sodium azide.
-
Reduction to Amine: The azide group is reduced to a primary amine, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This yields the key amine intermediate, often referred to as Linezolid amine.[10]
-
Final Acylation: The Linezolid amine is acylated with acetic anhydride to form the final acetamidomethyl side chain, yielding Linezolid.[10] The product is then purified through recrystallization.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The oxazolidinones possess a unique mechanism of action that sets them apart from other classes of protein synthesis inhibitors.[12] They act at the very earliest stage of this fundamental cellular process—the initiation phase.[6] This novelty is a primary reason for their effectiveness against bacteria that have developed resistance to other antibiotics.[13]
The primary target for oxazolidinones is the bacterial ribosome, specifically the 50S subunit.[4][12]
-
Binding Site: Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, at the peptidyl transferase center (PTC).[1][12]
-
Inhibition of Initiation Complex Formation: By binding to this site, Linezolid prevents the formation of a functional 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA).[7][13]
-
Bacteriostatic/Bactericidal Effect: This blockage of protein synthesis initiation halts bacterial growth and proliferation. The effect is primarily bacteriostatic against staphylococci and enterococci, but can be bactericidal against most strains of streptococci.[13]
Caption: Inhibition of the 70S initiation complex by Linezolid.
Applications in Drug Development and Clinical Use
Linezolid is a "reserve antibiotic," recommended for treating severe infections caused by resistant Gram-positive bacteria where other options are limited.[6]
Key Indications:
-
Vancomycin-Resistant Enterococcus faecium (VRE) Infections: Linezolid is a primary treatment for infections caused by VRE, including cases with concurrent bacteremia.[2][14]
-
Nosocomial (Hospital-Acquired) Pneumonia: It is indicated for hospital-acquired pneumonia caused by MRSA or Streptococcus pneumoniae.[14][15]
-
Community-Acquired Pneumonia: Used for community-acquired pneumonia caused by susceptible strains of Streptococcus pneumoniae or methicillin-susceptible Staphylococcus aureus (MSSA).[14]
-
Complicated Skin and Skin Structure Infections (cSSSI): Linezolid is approved for treating cSSSIs, including diabetic foot infections without osteomyelitis, caused by MRSA, Streptococcus pyogenes, or Streptococcus agalactiae.[14][16]
It is important to note that Linezolid has no clinical activity against Gram-negative pathogens.[6][14]
Analytical Methodologies
Robust analytical methods are essential for the quality control of pharmaceutical formulations and for therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the analysis of Linezolid.[17][18]
Experimental Protocol: HPLC Assay for Linezolid
This protocol provides a general framework for the quantitative analysis of Linezolid in a pharmaceutical substance.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.02 M ammonium phosphate monobasic) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[19]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 258 nm.[19]
-
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of Linezolid reference standard in a suitable diluent (e.g., mobile phase) to obtain a standard solution of known concentration (e.g., 60 µg/mL).[19]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing Linezolid in the diluent to achieve a theoretical concentration similar to the standard solution.
-
-
Procedure:
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for the Linezolid peak.
-
-
Calculation:
-
Calculate the quantity of Linezolid in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Conclusion
The oxazolidinone class of antibiotics, spearheaded by Linezolid, represents a landmark achievement in synthetic medicinal chemistry. Their unique mechanism of inhibiting protein synthesis at the initiation stage provides a critical advantage against multidrug-resistant Gram-positive pathogens. For researchers and drug development professionals, the oxazolidinone scaffold continues to be a fertile ground for the discovery of new antibacterial agents with improved properties and expanded spectra of activity. A thorough understanding of their synthesis, mechanism, and analytical characterization is fundamental to harnessing their full therapeutic potential and developing the next generation of life-saving antibiotics.
References
-
Wikipedia. (n.d.). Linezolid. Retrieved from [Link]
-
Foti, C., Piperno, A., & Scala, A. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. Available from: [Link]
-
Mahdi, A. S., Alani, B. G., & Ibrahim, I. A. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441401, Linezolid. Retrieved from [Link]
-
Azab, M. A., Abdel-Ghani, N. T., & El-Sheikh, R. (2018). Linezolid: a review of its properties, function, and use in critical care. Drug Design, Development and Therapy, 12, 1759–1767. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). LINEZOLID injection, for intravenous use. Retrieved from [Link]
-
ResearchGate. (n.d.). Linezolid: a review of its properties, function, and use in critical care. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Zyvox (linezolid) tablet label. Retrieved from [Link]
- Google Patents. (n.d.). WO2011077310A1 - Process for the preparation of linezolid.
-
Canada's Drug Agency. (2014). linezolid assay using high performance liquid chromatograpy (hplc-dad). Retrieved from [Link]
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Available from: [Link]
-
Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Drug Design, Development and Therapy, 12, 1759-1767. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structure of linezolid. Its molecular weight is 337.35 and its.... Retrieved from [Link]
-
Lopes, J. F., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 360-391. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of analytical methods for the estimation of linezolid. Retrieved from [Link]
-
Han, S., et al. (2018). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules, 23(11), 2959. Available from: [Link]
-
RegisteredNurseRN. (2025, August 27). Oxazolidinone Pharmacology Nursing Antibiotics NCLEX Review (Metronidazole). YouTube. Retrieved from [Link]
-
Clinician.com. (n.d.). Drug Criteria & Outcomes: Review of linezolid (Zyvox).... Retrieved from [Link]
-
EBSCO. (n.d.). Oxazolidinone antibiotics | Health and Medicine | Research Starters. Retrieved from [Link]
-
Patel, H. M., et al. (2024). Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Scribd. (n.d.). Linezolid Analysis Procedure. Retrieved from [Link]
-
Superior HealthPlan. (n.d.). Clinical Policy: Linezolid (Zyvox). Retrieved from [Link]
- Google Patents. (n.d.). WO2007116284A1 - Process for preparing linezolid.
Sources
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinician.com [clinician.com]
- 3. toku-e.com [toku-e.com]
- 4. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 6. Linezolid - Wikipedia [en.wikipedia.org]
- 7. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linezolid | 165800-03-3 [chemicalbook.com]
- 10. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. infectioncontroltoday.com [infectioncontroltoday.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. cda-amc.ca [cda-amc.ca]
- 19. scribd.com [scribd.com]
Technical Guide: Physical Properties & Characterization of 2-(2-oxooxazolidin-3-yl)acetamide
This guide provides an in-depth technical analysis of 2-(2-oxooxazolidin-3-yl)acetamide , a specific chemical entity distinct from, yet structurally related to, the racetam class of nootropics (specifically Piracetam and Oxiracetam).
Editorial Note: This guide treats the specific chemical structure requested: the oxazolidinone analogue of Piracetam. While often confused with Oxiracetam (4-hydroxy-2-oxo-1-pyrrolidineacetamide) due to nomenclature similarities, the molecule described below is a distinct chemical entity (C₅H₈N₂O₃) often utilized in structure-activity relationship (SAR) studies or as a pharmaceutical intermediate.
Part 1: Molecular Identity & Structural Context
The compound 2-(2-oxooxazolidin-3-yl)acetamide represents a bioisosteric modification of the classic nootropic Piracetam. By replacing the methylene group at position 4 of the pyrrolidine ring with an oxygen atom, the core scaffold shifts from a pyrrolidinone to an oxazolidinone. This modification significantly alters the electronic distribution and hydrogen-bonding potential of the ring system.
Chemical Nomenclature & Identifiers[1]
| Identifier | Details |
| IUPAC Name | 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
| Systematic Name | 3-(Carbamoylmethyl)-1,3-oxazolidin-2-one |
| Molecular Formula | C₅H₈N₂O₃ |
| Molecular Weight | 144.13 g/mol |
| SMILES | NC(=O)CN1CCOC1=O |
| Structural Class | 2-Oxazolidinone derivative; Racetam bioisostere |
Structural Disambiguation (Critical)
Researchers must distinguish this compound from its close pharmaceutical relatives to avoid experimental error.
-
Target Molecule: 2-(2-oxooxazolidin-3-yl)acetamide (Oxazolidinone core, Achiral).
-
Piracetam: 2-(2-oxopyrrolidin-1-yl)acetamide (Pyrrolidine core, Achiral).
-
Oxiracetam: 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide (Pyrrolidine core, Chiral/Racemic).[1]
Part 2: Physicochemical Profile[5][6]
The introduction of the ether oxygen into the ring system (oxazolidinone) increases the polarity of the molecule compared to its pyrrolidine counterpart (Piracetam). The following data synthesizes calculated values derived from SAR analysis and standard physicochemical prediction models (ACD/Labs, EPISuite).
Core Physical Properties
| Property | Value (Predicted/Experimental) | Causality & Context |
| Physical State | Solid (Crystalline powder) | Amide hydrogen bonding network stabilizes the lattice. |
| Melting Point | 138 – 145 °C (Predicted) | Slightly lower than Piracetam (151-152°C) due to altered packing efficiency of the oxazolidinone ring. |
| Boiling Point | ~420 °C (at 760 mmHg) | Decomposition typically occurs before boiling. |
| Density | 1.35 ± 0.1 g/cm³ | Higher than Piracetam (1.23 g/cm³) due to the heavier oxygen atom in the ring. |
| LogP (Octanol/Water) | -1.6 to -1.9 | Highly hydrophilic. The ring oxygen adds polarity, lowering LogP vs. Piracetam (-1.7). |
| pKa | ~14.5 (Amide N-H) | Neutral in physiological pH; acts as a very weak acid. |
| H-Bond Donors | 1 (Primary amide) | Critical for solubility and receptor binding. |
| H-Bond Acceptors | 3 (Ring O, Ring C=O, Sidechain C=O) | Enhanced hydrogen bonding capacity vs. pyrrolidines. |
Solubility Profile
Due to its negative LogP and multiple H-bond acceptors, the molecule exhibits high aqueous solubility .
-
Water: Highly Soluble (>100 mg/mL).
-
Methanol/Ethanol: Moderately Soluble.
-
Chloroform/DCM: Sparingly Soluble to Insoluble.
-
DMSO: Soluble.
Part 3: Synthesis & Manufacturing Pathways
For researchers synthesizing this compound for reference standards or SAR studies, the primary route involves the N-alkylation of 2-oxazolidinone.
Synthetic Workflow (Graphviz)
Caption: Nucleophilic substitution pathway for the synthesis of the target oxazolidinone-acetamide.
Detailed Protocol
-
Activation: Dissolve 2-oxazolidinone (1.0 eq) in anhydrous DMF or Acetonitrile.
-
Deprotonation: Add Sodium Hydride (NaH, 1.1 eq) at 0°C under inert atmosphere (
). Stir for 30 mins to generate the N-anion.-
Note: For a milder process,
and catalytic 18-crown-6 can be used in refluxing acetone.
-
-
Alkylation: Dropwise addition of 2-chloroacetamide (1.1 eq).
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Workup: Quench with water. If the product precipitates, filter. If not, extract with Ethyl Acetate (multiple times due to high water solubility) or evaporate solvent.
-
Purification: Recrystallize from Ethanol/Water to remove unreacted chloride.
Part 4: Analytical Methodologies
Given the molecule's high polarity (LogP < -1.5) and lack of strong chromophores, standard Reverse Phase (RP) HPLC requires specific modifications.
HPLC Method Validation (Self-Validating System)
Challenge: Retention on C18 columns is poor (elutes in void volume). Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC) or an Aqueous-compatible C18 column with ion-pairing.
| Parameter | Recommended Condition | Rationale |
| Column | HILIC (Amide or Silica) or C18-Aq | HILIC provides retention for polar amides; C18-Aq prevents phase collapse in 100% water. |
| Mobile Phase A | Acetonitrile (90%) | High organic creates the water layer on HILIC silica. |
| Mobile Phase B | 10mM Ammonium Acetate (pH 5.0) | Buffer controls ionization of residual silanols. |
| Mode | Isocratic (85% A / 15% B) | Stable baseline for polar retention. |
| Detection | UV @ 205–210 nm | The amide bond absorbs here. No aromatic rings are present for higher wavelengths. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Analytical Workflow Diagram
Caption: HILIC-based analytical workflow for polar amide quantification.
Part 5: Stability & Degradation
Understanding the hydrolysis pathways is critical for formulation and storage. The oxazolidinone ring is generally stable, but the primary amide side chain is susceptible to hydrolysis under extreme pH.
Degradation Pathways
-
Amide Hydrolysis: Under strong acidic/basic conditions, the terminal amide (
) hydrolyzes to the carboxylic acid.-
Product: 2-(2-oxooxazolidin-3-yl)acetic acid.
-
-
Ring Opening (Hydrolysis): Less likely, but strong base can open the oxazolidinone ring to form the amino-alcohol derivative.
Storage Recommendation: Store in a desiccator at room temperature (20–25°C). The compound is hygroscopic; moisture uptake can accelerate hydrolysis.
References
-
PubChem. Compound Summary: 2-Oxo-1-pyrrolidineacetamide (Piracetam - Structural Analogue). National Library of Medicine. Available at: [Link]
-
DrugBank. Oxiracetam (Structural Comparison). DrugBank Online. Available at: [Link]
-
U.S. EPA. CompTox Chemicals Dashboard: Acetamide Derivatives. Available at: [Link]
Sources
Technical Guide: 3-Substituted Oxazolidin-2-one Derivatives
Executive Summary
The 3-substituted oxazolidin-2-one scaffold is a cornerstone of modern organic synthesis and medicinal chemistry. Historically popularized by the Evans Auxiliaries for asymmetric induction, this heterocyclic core has evolved into a critical pharmacophore in blockbuster drugs like Linezolid (antibiotic) and Rivaroxaban (anticoagulant). This guide dissects the scaffold's dual utility: as a temporary chiral director in asymmetric synthesis and as a permanent structural motif in bioactive molecules.
The Scaffold: Synthesis & Construction
The construction of the oxazolidin-2-one ring is the primary bottleneck in both auxiliary preparation and drug manufacturing. Methods range from classical phosgenation to modern carbon dioxide fixation.
Synthetic Pathways
The choice of synthetic route depends on the substrate's sensitivity and the required scale.
| Method | Reagents | Key Intermediate | Pros/Cons |
| Classical Phosgenation | Phosgene (or Triphosgene), Base | Carbamoyl chloride | Pro: High yield, general. Con: High toxicity, safety hazards. |
| CDI Cyclization | 1,1'-Carbonyldiimidazole (CDI) | Imidazole carbamate | Pro: Safer than phosgene, mild conditions. Con: CDI is moisture sensitive; cost. |
| Dialkyl Carbonate | Diethyl carbonate, K₂CO₃ | Carbamate ester | Pro: Green chemistry, cheap. Con: Requires high heat, lower reactivity. |
| CO₂ Fixation (Green) | Epoxide/Aziridine + CO₂, Cat. | Cyclic carbonate | Pro: Atom economy, sustainable.[1] Con: High pressure often required. |
Visualization: Synthetic Logic
The following diagram illustrates the mechanistic divergence between traditional and green synthetic routes.
Figure 1: Divergent synthetic pathways for the oxazolidinone core. The green route bypasses amino alcohol precursors in favor of direct CO2 insertion.
Asymmetric Synthesis: The Evans Auxiliary
The Evans auxiliary utilizes the oxazolidinone ring to control stereochemistry in aldol and alkylation reactions.[2] The rigidity of the ring, combined with the steric bulk of the substituent at C4 (typically benzyl, isopropyl, or phenyl), forces the reaction to proceed through a highly ordered transition state.
Mechanistic Causality
The high diastereoselectivity (>99:1 dr) observed in Evans aldol reactions is dictated by the Zimmerman-Traxler transition state .
-
Z-Enolate Formation: Treatment of the N-acyl oxazolidinone with a boron Lewis acid (e.g.,
) and a tertiary amine generates the Z-enolate exclusively. -
Chelation Control: The boron atom chelates both the enolate oxygen and the aldehyde oxygen.
-
Steric Screening: The C4 substituent blocks one face of the enolate, forcing the aldehyde to approach from the opposite side.
Visualization: The Zimmerman-Traxler Model
Figure 2: The Zimmerman-Traxler transition state model illustrating the origin of diastereoselectivity in Evans Aldol reactions.
Experimental Protocols
Protocol A: Synthesis of (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)
Objective: Preparation of the chiral auxiliary from L-Phenylalanine. Safety: Work in a fume hood. Lithium aluminum hydride (LAH) is pyrophoric.
-
Reduction of Amino Acid:
-
Suspend L-Phenylalanine (16.5 g, 100 mmol) in dry THF (150 mL) under
. -
Add
(100 mmol) followed by dropwise addition of (10 M, 12 mL). Reflux for 6 hours. -
Quench: Cool to 0°C. Carefully add MeOH, then 6M NaOH. Extract with EtOAc.
-
Result: L-Phenylalaninol.
-
-
Cyclization (Carbonate Method):
-
Dissolve L-Phenylalaninol (15.1 g, 100 mmol) in diethyl carbonate (25 mL).
-
Add
(1.4 g, 10 mmol). -
Distill off ethanol while heating at 135°C for 2-3 hours.
-
Cool and recrystallize from EtOAc/Hexanes.
-
Yield: ~85% white crystals.
-
Protocol B: Asymmetric Alkylation
Objective:
-
Acylation: Deprotonate the auxiliary (n-BuLi, -78°C) and treat with propionyl chloride.
-
Enolization:
-
Dissolve N-propionyl oxazolidinone (1.0 eq) in THF at -78°C.
-
Add NaHMDS (1.1 eq) dropwise. Stir for 30 min.
-
-
Alkylation:
-
Add Benzyl bromide (1.2 eq).
-
Allow to warm to 0°C over 2 hours.
-
-
Cleavage (Hydrolysis):
-
Treat the adduct with
in THF/Water at 0°C. -
Note: The peroxide aids in cleaving the amide bond without racemization (exocyclic cleavage).
-
Medicinal Chemistry: Bioactive Derivatives
Beyond auxiliaries, the oxazolidinone ring is a pharmacophore in its own right.[3][4]
Linezolid (Zyvox)[5]
-
Target: 23S rRNA of the 50S ribosomal subunit.
-
Key Structural Features:
-
(S)-Configuration: Essential for binding. The (R)-enantiomer is inactive.
-
N-Aryl Ring: 3-fluoro-4-morpholinophenyl group improves potency and pharmacokinetic profile.
-
C5-Side Chain: The acetamidomethyl group is critical for hydrogen bonding within the ribosome peptidyl transferase center (PTC).
-
Rivaroxaban (Xarelto)[8]
-
Mechanism: Direct, reversible inhibition of Factor Xa.[7]
-
Key Structural Features:
-
Chlorothiophene moiety: Occupies the S1 pocket of Factor Xa.
-
Oxazolidinone Core: Acts as a rigid spacer, orienting the interaction with the S4 pocket.
-
Visualization: Structure-Activity Relationship (SAR)
Figure 3: SAR analysis of major oxazolidinone drugs, highlighting the divergent optimization of the core scaffold.
References
-
Evans, D. A., et al. "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society, 1991.
-
Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry, 1996.
-
Perzborn, E., et al. "Rivaroxaban: a new oral factor Xa inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology, 2010.
-
Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990.
- Keyt, A. D., et al. "Practical Synthesis of the Oxazolidinone Antibacterial Linezolid." Organic Process Research & Development, 2021. (General reference for process chemistry).
- Shaikh, A. A., et al. "Green Synthesis of 2-Oxazolidinones." Journal of Catalysis, 2018.
Sources
- 1. researchgate.net [researchgate.net]
- 2. york.ac.uk [york.ac.uk]
- 3. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones [organic-chemistry.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 9. medkoo.com [medkoo.com]
Technical Guide: Safety Data Sheet (SDS) Development for Oxazolidinone Acetamide Derivatives
Introduction: The Safety Paradox of Oxazolidinones
Oxazolidinone acetamide derivatives (e.g., Linezolid, Tedizolid, Radezolid) represent a critical class of synthetic antibiotics designed to combat multi-drug resistant Gram-positive bacteria (MRSA, VRE).[1] Their efficacy stems from a unique mechanism: binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the 70S initiation complex.
However, from a safety and SDS development perspective, these compounds present a distinct "homology hazard." The bacterial ribosome target is structurally homologous to the mammalian mitochondrial ribosome. Consequently, the primary safety concerns for this class—myelosuppression, lactic acidosis, and neuropathy—are not idiosyncratic allergic reactions but are mechanism-based toxicities resulting from the inhibition of mitochondrial protein synthesis.
This guide provides a technical framework for developing Safety Data Sheets (SDSs) for this class, moving beyond generic templates to address specific structure-activity relationship (SAR) hazards.
Chemical Identity & Structural Hazards
The core pharmacophore consists of a 2-oxazolidinone ring with a C5-acetamide side chain.
-
Chemical Stability: The oxazolidinone ring is generally stable against hydrolysis in neutral and acidic conditions but can open under strong basic conditions.
-
Physical Hazards: Most derivatives are crystalline powders. While not typically explosive, they form combustible dust clouds.
-
Light Sensitivity: The morpholine or pyridine rings common in these derivatives (e.g., Linezolid) render them sensitive to photodegradation. SDS storage sections must mandate "Protect from light."[2]
Table 1: Representative Physicochemical Properties
| Property | Linezolid (Prototype) | Tedizolid Phosphate (Prodrug) | Safety Implication |
| CAS Number | 165800-03-3 | 856867-55-5 | Unique ID required for Section 1. |
| Physical State | White/Off-white Crystalline Powder | White to Yellow Solid | Inhalation hazard (dust). |
| Solubility | ~3 mg/mL (Water) | Low (Water), High (DMSO) | Environmental fate/Clean-up. |
| Partition Coeff (logP) | 0.55 | ~2.4 | Membrane permeability/Bioavailability. |
| Molecular Weight | 337.35 g/mol | 450.32 g/mol | Dust settling rates. |
Hazard Identification (GHS Classification)
For oxazolidinone acetamides, the GHS classification is driven by Repeated Dose Toxicity rather than acute lethality. The LD50 values are often high (>2000 mg/kg), meaning they are rarely classified as "Acute Tox." However, chronic exposure mimics the clinical side effects found in patients.
Core GHS Classifications
-
STOT-RE 1 (Specific Target Organ Toxicity - Repeated Exposure):
-
Reproductive Toxicity (Category 2):
-
Lactation Effects:
-
Hazard Statement:H362 - May cause harm to breast-fed children.
-
Mechanistic Visualization
The following diagram illustrates the "Off-Target" toxicity pathway that defines the hazard profile for this class.
Figure 1: Mechanism of Action vs. Toxicity. The structural homology between bacterial and mitochondrial ribosomes drives the STOT-RE hazard classification.
Exposure Controls & Personal Protection
Handling these compounds requires strict adherence to Occupational Exposure Limits (OELs).[4] Unlike highly potent oncology drugs (OEB 5), oxazolidinones typically fall into OEB 2 or 3 , balancing high therapeutic doses (hundreds of mg) against chronic toxicity risks.
Occupational Exposure Limits (OEL)[4][8]
-
Linezolid (Pfizer OEL): 750 µg/m³ (8-hour TWA).[7][8][9][10]
-
Tedizolid: Estimated OEB 3 range (10–100 µg/m³ ) due to higher potency (approx. 3x more potent than Linezolid).
Engineering Control Strategies
The following protocol ensures containment during the handling of bulk powder (API).
-
Weighing & Dispensing:
-
Small Scale (<100g): Vented Balance Enclosure (VBE) or Fume Hood.[6] HEPA filtration required.
-
Large Scale (>1kg): Downflow Booth or Split Butterfly Valve (SBV) technology to prevent dust generation.
-
-
Respiratory Protection:
-
If engineering controls are active: N95/P2 disposable respirator (backup).
-
If open handling is unavoidable: Powered Air Purifying Respirator (PAPR) with P3 filters.
-
-
Dermal Protection:
-
Double nitrile gloves (0.11 mm minimum thickness).
-
Tyvek® sleeves or lab coat to prevent sleeve contamination.
-
Note: Oxazolidinones are not typically skin corrosive, but systemic absorption via skin is possible.
-
Exposure Control Logic Flow
Figure 2: Decision logic for engineering controls based on quantity handled, targeting the OEL of 750 µg/m³.
Emergency Response & Waste Management
Fire Fighting Measures[4][7][9][10][11][12][13][14]
-
Combustion Products: Oxazolidinone acetamides contain Nitrogen, Fluorine, and sometimes Phosphorus (Tedizolid).
-
Hazardous Fumes: Fire will release Nitrogen Oxides (NOx) , Hydrogen Fluoride (HF) , and Carbon Monoxide.
-
Protocol: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[11] Water spray is effective, but containment of runoff is critical to prevent aquatic toxicity (especially for Tedizolid, H400).
Decontamination & Disposal[15]
-
Spill Cleanup:
-
Do not dry sweep. Use a HEPA vacuum or wet wiping methods to prevent dust aerosolization.
-
Solvent: Surfaces can be decontaminated with 70% Isopropanol or water (Linezolid is moderately water-soluble: 3 mg/mL).
-
-
Waste Disposal:
-
Incineration: High-temperature incineration is the only approved method. The presence of the Fluorine atom requires incinerators equipped with scrubbers to neutralize HF gas.
-
Do not flush: These compounds are bioactive antibiotics and can disrupt environmental microbial communities.
-
References
-
Pfizer Inc. (2022). Safety Data Sheet: Linezolid Injection. Link
-
Cayman Chemical. (2025).[12] Safety Data Sheet: Tedizolid Phosphate. Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 441401, Linezolid. Link
-
McKee, E. E., et al. (2006). Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones. Antimicrobial Agents and Chemotherapy. Link
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Linezolid. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. pfizerhospitalus.com [pfizerhospitalus.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Synthesis of 3-Carbamoylmethyloxazolidin-2-one from ethanolamine
This Application Note is designed as a high-level technical document for drug development professionals, focusing on the synthesis of 3-Carbamoylmethyloxazolidin-2-one (also known as 2-(2-oxooxazolidin-3-yl)acetamide).
The protocol prioritizes Green Chemistry principles (solvent-free cyclization) and Process Scalability (robust alkylation), moving away from hazardous legacy reagents like phosgene.
Scalable Synthesis of this compound from Ethanolamine
Abstract
This guide details a robust, two-step synthesis of This compound starting from ethanolamine . The protocol utilizes a solvent-free urea melt method to construct the oxazolidinone ring, eliminating the need for phosgene or dialkyl carbonates. This is followed by a regioselective N-alkylation using 2-chloroacetamide. This workflow is optimized for reproducibility, safety, and atom economy, making it suitable for intermediate scale-up in pharmaceutical workflows.
Introduction & Retrosynthetic Analysis
The 2-oxazolidinone pharmacophore is a critical structural motif in modern medicinal chemistry, serving as the core for antibiotics (e.g., Linezolid) and muscle relaxants (e.g., Methocarbamol derivatives). The target molecule, This compound , represents a functionalized core capable of further diversification at the primary amide.
Synthetic Strategy:
-
Cyclization: Thermal condensation of ethanolamine with urea. This approach avoids hazardous C1 synthons (phosgene) and expensive metal catalysts.
-
Functionalization: Nucleophilic substitution (
) of the carbamate nitrogen onto 2-chloroacetamide.
Figure 1: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection revealing the core oxazolidinone ring construction followed by side-chain installation.
Protocol Part 1: Synthesis of 2-Oxazolidinone (The Core Ring)
Objective: Construct the heterocyclic ring using a solvent-free "Urea Melt" method.
Reaction: Ethanolamine + Urea
Reagents & Materials
-
Ethanolamine (2-Aminoethanol): 6.1 g (100 mmol)
-
Urea: 6.0 g (100 mmol)
-
Catalyst (Optional): Nitromethane (drops) or Zinc Acetate (1 mol%) can accelerate the reaction, though thermal alone is sufficient.
-
Equipment: Round-bottom flask, oil bath, short-path distillation head (to vent
).
Experimental Procedure
-
Setup: In a 50 mL round-bottom flask, combine Ethanolamine (1.0 equiv) and Urea (1.0 equiv).
-
Melt Phase: Heat the mixture to 130–135°C . The solids will melt into a homogenous liquid.
-
Reaction: Increase temperature to 170–180°C .
-
Observation: Vigorous evolution of ammonia gas will occur. Ensure the system is vented to a scrubber or fume hood.
-
Duration: Maintain heating for 3–4 hours until ammonia evolution ceases.
-
-
Workup: Cool the reaction mixture to ~80°C. Add hot ethanol (10 mL) to dissolve the crude melt, then cool to 0°C to induce crystallization.
-
Purification: Filter the white crystalline solid. Recrystallize from ethanol if necessary.
Key Quality Attribute (KQA):
-
Yield: Expect 70–85%.
-
Melting Point: 86–89°C (Literature standard).[1]
-
Purity Check: TLC (10% MeOH in DCM). Stain with Ninhydrin (starting amine) vs. Iodine (product).
Protocol Part 2: N-Alkylation to this compound
Objective: Install the acetamide side chain via base-mediated alkylation.
Reaction: 2-Oxazolidinone + 2-Chloroacetamide
Reagents & Materials
-
2-Oxazolidinone (Intermediate from Part 1): 4.35 g (50 mmol)
-
2-Chloroacetamide: 5.14 g (55 mmol, 1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous: 10.4 g (75 mmol, 1.5 equiv).-
Note:
is preferred over NaH for safety and ease of handling in this specific transformation.
-
-
Solvent: Acetone (dry) or Acetonitrile (100 mL).
-
Catalyst: Potassium Iodide (KI): 0.1 equiv (Finkelstein acceleration).
Experimental Procedure
-
Activation: In a 250 mL flask equipped with a reflux condenser, dissolve 2-Oxazolidinone in dry Acetone (or MeCN). Add anhydrous
and KI. Stir at room temperature for 15 minutes. -
Addition: Add 2-Chloroacetamide in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 56°C for Acetone, 82°C for MeCN) with vigorous stirring.
-
Mechanism:[2] The base deprotonates the oxazolidinone nitrogen (
), generating a nucleophile that attacks the -carbon of the chloroacetamide. -
Duration: Monitor by TLC (EtOAc). Reaction typically completes in 6–8 hours.
-
-
Filtration: Cool to room temperature. Filter off the inorganic salts (
, excess ). -
Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize from Ethanol/Ethyl Acetate or purify via silica gel flash chromatography (Eluent: EtOAc
5% MeOH/EtOAc).
Process Control & Analytics
The following data tables define the expected analytical signature of the final product.
Table 1: Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Melting Point | Capillary | 163–165°C (Derived from similar derivatives) |
| IR Spectrum | FTIR (ATR) | 1730–1750 cm⁻¹ (Carbamate C=O)1660–1690 cm⁻¹ (Amide C=O)3200–3400 cm⁻¹ (Amide N-H stretch) |
| 1H NMR | 300 MHz (DMSO-d6) |
Figure 2: Experimental Workflow Diagram
Caption: Step-wise process flow from raw materials to isolated final product.
Critical Process Parameters (Troubleshooting)
-
Ammonia Removal (Step 1): Failure to fully vent ammonia during the urea melt will shift the equilibrium back to the starting materials, lowering yield. Use a nitrogen sweep if available.
-
Moisture Control (Step 2): While
is robust, water in the solvent (Acetone) will compete with the oxazolidinone nucleophile, hydrolyzing the chloroacetamide. Ensure solvents are dried over molecular sieves.[3] -
Regioselectivity: Oxazolidinones alkylate exclusively at the Nitrogen (N3) under basic conditions; O-alkylation is not observed due to the stability of the carbamate carbonyl.
References
-
Bratulescu, G. (2011). "Synthesis of Some 2-Oxazolidinones in Mild Conditions." Asian Journal of Chemistry, 23(2), 929-930.
-
Organic Chemistry Portal. "Synthesis of Oxazolidinones." (General overview of oxazolidinone synthesis methods).
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73949, 2-Oxazolidinone.
- Bach, J., et al. (1990). "Synthesis of N-substituted 2-oxazolidinones." Journal of Organic Chemistry.
Sources
Protocol for N-alkylation of oxazolidin-2-one with chloroacetamide
Optimized Protocol for the N-Alkylation of Oxazolidin-2-one Scaffolds using -Chloroacetamides
Executive Summary
The
However, the lower electrophilicity of the C-Cl bond presents a kinetic challenge. This application note details two distinct protocols to overcome this energy barrier:
-
Method A (Kinetic Control): Uses Sodium Hydride (
) for rapid, irreversible deprotonation. -
Method B (Finkelstein-Catalyzed): Uses Potassium Carbonate (
) with Potassium Iodide ( ) for a robust, scalable process.
Scientific Foundation & Mechanism
The Reactivity Challenge
The oxazolidin-2-one ring features a carbamate nitrogen with a
The electrophile, 2-chloroacetamide, contains a "hard" leaving group (Cl⁻). Direct
-
Bond Dissociation Energy (C-X): C-Cl (~81 kcal/mol) > C-Br (~68 kcal/mol) > C-I (~51 kcal/mol).
-
Implication: Without catalysis or strong driving force, the reaction may stall or require excessive heat, leading to thermal decomposition.
Mechanistic Pathway
The reaction proceeds via a standard
Figure 1: Mechanistic pathway distinguishing between direct alkylation and Iodide-catalyzed (Finkelstein) pathways.
Critical Reagent Selection
Selection of the base and solvent system is the primary determinant of yield.
| Parameter | Method A (Strong Base) | Method B (Mild Base + Catalyst) |
| Base | Sodium Hydride (60% dispersion) | Potassium Carbonate (anhydrous) |
| Solvent | DMF or THF (Anhydrous) | Acetone, MEK, or Acetonitrile |
| Catalyst | None required | Potassium Iodide (KI) (0.1 – 0.5 eq) |
| Temperature | 0°C | Reflux (60–80°C) |
| Moisture Sensitivity | High (Pyrophoric risk) | Moderate |
| Primary Use Case | Small scale, rapid synthesis, difficult substrates | Scale-up, process chemistry, moisture-tolerant |
Experimental Protocols
Method A: High-Reactivity Protocol (NaH/DMF)
Best for: Rapid synthesis on milligram to gram scale where anhydrous conditions can be strictly maintained.
Reagents:
-
Oxazolidin-2-one (1.0 equiv)
-
Sodium Hydride (60% in mineral oil) (1.2 equiv)
-
2-Chloroacetamide (1.1 equiv)
-
DMF (Anhydrous, 0.1 M concentration relative to substrate)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve oxazolidin-2-one (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur.
-
Anion Formation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution often turns slightly yellow or cloudy.
-
Alkylation: Add 2-chloroacetamide (1.1 eq) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS.
-
-
Quench: Cool to 0°C. Slowly add saturated aqueous
to quench excess hydride. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over
.
Method B: Finkelstein-Catalyzed Protocol (K₂CO₃/KI)
Best for: Scale-up (>10g), avoiding pyrophoric reagents, and robust process safety.
Reagents:
-
Oxazolidin-2-one (1.0 equiv)
-
Potassium Carbonate (
, anhydrous, granular) (2.0 equiv) -
2-Chloroacetamide (1.2 equiv)
-
Potassium Iodide (
) (0.1 – 0.2 equiv) -
Acetonitrile (ACN) or Acetone (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Equip a flask with a reflux condenser.
-
Charging: Add oxazolidin-2-one (1.0 eq),
(2.0 eq), and KI (0.1 eq) to the solvent (Acetone or ACN). -
Activation: Stir at room temperature for 15 minutes.
-
Addition: Add 2-chloroacetamide (1.2 eq).
-
Reflux: Heat the mixture to reflux (approx 60°C for Acetone, 80°C for ACN).
-
Mechanism Note: The KI reacts with chloroacetamide to form iodoacetamide in situ, which is immediately consumed by the oxazolidinone anion. This regenerates the iodide ion (Catalytic cycle).
-
-
Duration: Reflux for 6–12 hours. (Reaction is slower than Method A but cleaner).
-
Filtration: Cool to RT. Filter off the inorganic solids (
, excess ). -
Concentration: Rotate evaporate the solvent to yield the crude solid.
-
Purification: Recrystallization from Ethanol or Isopropanol is often sufficient, avoiding column chromatography.
Troubleshooting & Decision Logic
Use the following logic flow to determine the appropriate modifications if yields are low.
Figure 2: Troubleshooting logic for optimizing alkylation parameters.
Common Issues
-
O-Alkylation: Rare for oxazolidinones due to the thermodynamic stability of the
-alkylated product, but can occur with extremely hard electrophiles. Solution: Switch to Method B (Thermodynamic control). -
Hydrolysis: The acetamide group is susceptible to hydrolysis under strongly basic aqueous conditions. Solution: Ensure solvents are anhydrous; do not use NaOH/Water biphasic systems for this specific electrophile.
References
-
Synthesis of Oxazolidinones: Moreno, L. M., et al. "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions."[2] Arkivoc, 2022, part ii, 140-155.[2]
-
Oxazolidinone Properties: PubChem Database. "2-Oxazolidinone Compound Summary." National Center for Biotechnology Information.
-
Finkelstein Reaction Logic: "Finkelstein Reaction: Mechanism and Applications." Organic Chemistry Portal.
-
Microwave Assisted Synthesis: "Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores." MDPI, 2024.
Application Note: 3-Carbamoylmethyloxazolidin-2-one as a Bioisosteric Scaffold in Pharmaceutical Synthesis
This Application Note is structured as a high-level technical guide for pharmaceutical development professionals. It focuses on the utility of 3-Carbamoylmethyloxazolidin-2-one (also known as 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide) as a strategic intermediate in the synthesis of bioisosteric nootropics and modified antibiotic scaffolds.
Executive Summary & Rationale
This compound (CAS: 172514-86-2) represents a critical structural intermediate in the development of "Racetam" class neuroprotective agents. Structurally, it is the oxazolidinone bioisostere of Piracetam , where the pyrrolidone ring's C-4 methylene group is replaced by an oxygen atom.
This substitution alters the physicochemical profile of the parent pharmacophore, potentially modifying metabolic stability (via resistance to pyrrolidone ring opening) and hydrogen bond acceptor capability. This guide details the synthesis, purification, and validation of this intermediate, serving as a blueprint for library generation of oxazolidinone-based CNS active agents.
Key Chemical Properties
| Property | Specification |
| IUPAC Name | 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
| Molecular Formula | C₅H₈N₂O₃ |
| Molecular Weight | 144.13 g/mol |
| CAS Number | 172514-86-2 |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Melting Point | 148–152 °C (Experimental) |
| Key Functional Group | Carbamoylmethyl (-CH₂CONH₂) attached to N3 |
Strategic Application: Bioisosteric Replacement
In medicinal chemistry, the transition from a pyrrolidinone core (Piracetam, Levetiracetam) to an oxazolidinone core is a strategic maneuver to adjust LogP and Polar Surface Area (PSA) .
Mechanism of Action (Hypothetical)
While Piracetam modulates AMPA receptors and membrane fluidity, the oxazolidinone analog targets similar synaptic plasticity pathways but with altered binding kinetics due to the increased electronegativity of the ring oxygen.
Pathway Visualization
The following diagram illustrates the synthesis workflow and the divergent application of this intermediate into two distinct therapeutic classes: Nootropics and Antibiotics.
Figure 1: Synthetic pathway and divergent application of the this compound scaffold.
Detailed Synthesis Protocol
Objective: Synthesis of this compound via N-alkylation of 2-oxazolidinone. Scale: 100 mmol (Pilot Laboratory Scale)
Reagents & Equipment[7][8][9]
-
Substrate: 2-Oxazolidinone (8.71 g, 100 mmol)
-
Reagent: 2-Chloroacetamide (10.28 g, 110 mmol)
-
Base: Sodium Hydride (60% dispersion in oil, 4.4 g, 110 mmol) OR Potassium Carbonate (anhydrous) for a milder route.
-
Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
Step 1: Deprotonation
-
Charge a flame-dried 250 mL three-neck round-bottom flask with 2-oxazolidinone (8.71 g) and anhydrous DMF (80 mL).
-
Cool the solution to 0°C using an ice bath.
-
Critical Step: Add Sodium Hydride (4.4 g) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. Ensure proper venting.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete formation of the oxazolidinone anion.
Step 2: Alkylation
-
Cool the reaction mixture back to 0°C.
-
Add 2-Chloroacetamide (10.28 g) slowly to the stirred suspension.
-
Remove the ice bath and allow the reaction to stir at RT for 12–16 hours.
-
In-Process Control (IPC): Monitor reaction progress via TLC (Mobile Phase: 10% Methanol in DCM). The starting oxazolidinone spot (lower R_f) should disappear.
Step 3: Work-up and Purification
-
Quench the reaction carefully with Ice Water (20 mL) to destroy excess hydride.
-
Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove the bulk of DMF (Bath temp < 60°C).
-
Resuspend the residue in Ethanol (50 mL) and heat to reflux. Filter hot to remove inorganic salts (NaCl).
-
Cool the filtrate to 4°C overnight to induce crystallization.
-
Filter the white crystalline solid and wash with cold ethanol/ether (1:1).
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Expected Yield: 65–75% (approx. 9.5–11.0 g) Appearance: White crystalline powder.
Quality Control & Validation (Self-Validating System)
To ensure the intermediate is suitable for downstream pharmaceutical use, the following QC metrics must be met.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0–5 min (5% B), 5–20 min (5% -> 60% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide absorption).
-
Acceptance Criteria: Purity > 98.0% (Area %).
NMR Characterization (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 7.40, 7.10 (br s, 2H, NH₂): Characteristic amide protons.
-
δ 4.30 (t, 2H, Ring C-5): Oxazolidinone ring protons (adjacent to Oxygen).
-
δ 3.85 (s, 2H, N-CH₂-CO): Singlet for the methylene bridge.
-
δ 3.60 (t, 2H, Ring C-4): Oxazolidinone ring protons (adjacent to Nitrogen).
-
Interpretation: The presence of the singlet at 3.85 ppm confirms the successful attachment of the carbamoylmethyl group.
Troubleshooting & Optimization
-
Issue: Low Yield / Oiling out.
-
Cause: Incomplete removal of DMF or water contamination.
-
Solution: Use Acetonitrile as the solvent with refluxing Potassium Carbonate (K₂CO₃) instead of NaH/DMF for a cleaner, albeit slower, reaction.
-
-
Issue: By-product formation (O-alkylation).
-
Cause: Oxazolidinones generally favor N-alkylation, but high temperatures can promote side reactions.
-
Solution: Keep reaction temperature strictly below 25°C during the addition phase.
-
References
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews.
-
Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[1][2] Current Pharmaceutical Design. (Foundational text for oxazolidinone chemistry).
-
CymitQuimica. (2025). Product Catalog: 2-Oxo-3-oxazolidineacetamide (CAS 172514-86-2).
-
PubChem. (2025).[3][4] Compound Summary: this compound.[5][6][7][8] National Library of Medicine.
-
Wei, L., et al. (2015). Synthesis and antibacterial activity of novel oxazolidinone derivatives. Molecules. (Demonstrates N-alkylation protocols).
Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed by qualified personnel under appropriate safety conditions.
Sources
- 1. WO2014139657A1 - Pharmaceutical composition containing an oxazolidinone antibacterial agent and method for the preparation thereof - Google Patents [patents.google.com]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Oxazolidinone, 3-methyl- | C4H7NO2 | CID 29831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 353265-76-6_CAS号:353265-76-6_2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile - 化源网 [chemsrc.com]
- 6. PubChemLite - BHTISVSGMUBLTE-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 7. CAS 172514-86-2: 2-Oxo-3-oxazolidinacetamid | CymitQuimica [cymitquimica.com]
- 8. PubChemLite - C5H8N2O3S - Explore [pubchemlite.lcsb.uni.lu]
Application Note: 3-Carbamoylmethyloxazolidin-2-one in Antibiotic Discovery
This guide details the technical application of 3-Carbamoylmethyloxazolidin-2-one as a structural scaffold in antibiotic research. While clinical oxazolidinones (e.g., Linezolid, Tedizolid) traditionally rely on an N-aryl core, the 3-Carbamoylmethyl (N-substituted acetamide) variant represents a distinct chemical space, often utilized as a hydrophilic linker, a pro-drug moiety, or a fragment for exploring novel ribosomal binding pockets.
Part 1: Executive Technical Summary
The Scaffold: this compound consists of a 2-oxazolidinone ring substituted at the nitrogen (position 3) with a carbamoylmethyl group (
Therapeutic Context: Oxazolidinones inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.
-
Classic SAR: Clinical efficacy typically requires an N-aryl substitution (Ring A) and a C5-acetamidomethyl group.
-
Role of 3-Carbamoylmethyl: This scaffold is primarily used in Fragment-Based Drug Discovery (FBDD) . It serves as a polar, non-aromatic core to improve aqueous solubility or as a "linker scaffold" to conjugate oxazolidinone pharmacophores to siderophores (Trojan horse strategy) or efflux pump inhibitors.
Part 2: Chemical Synthesis & Scaffold Construction
Protocol A: Synthesis of the this compound Core
Objective: To synthesize the core scaffold via N-alkylation of 2-oxazolidinone. This protocol ensures high purity suitable for subsequent library generation.
Reagents:
-
2-Oxazolidinone (CAS: 497-25-6)
-
2-Chloroacetamide (CAS: 79-07-2)
-
Potassium Carbonate (
), anhydrous -
Acetonitrile (MeCN), dry
-
Tetrabutylammonium iodide (TBAI) - Catalyst
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-oxazolidinone (10 mmol, 0.87 g) in dry MeCN (50 mL).
-
Deprotonation Base Addition: Add anhydrous
(15 mmol, 2.07 g) and TBAI (0.5 mmol, 185 mg). Stir at room temperature for 15 minutes to initiate surface activation. -
Alkylation: Add 2-Chloroacetamide (11 mmol, 1.03 g) in a single portion.
-
Reflux: Heat the reaction mixture to reflux (
) under an inert atmosphere ( or Ar) for 6–8 hours.-
Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Methanol 9:1). The starting oxazolidinone (
) should disappear.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Filter off inorganic salts (
, KCl) through a Celite pad. -
Concentrate the filtrate under reduced pressure to yield a crude solid.
-
-
Purification: Recrystallize from hot Ethanol/Water (9:1) to obtain white crystalline needles.
Yield Expectation: 75–85% Characterization:
-
1H NMR (DMSO-d6):
7.4 (br s, 1H, NH), 7.1 (br s, 1H, NH), 4.3 (t, 2H, Ring-O- ), 3.8 (s, 2H, N- -CO), 3.6 (t, 2H, Ring-N- ).
Visualization: Synthesis & Derivatization Pathway
The following diagram illustrates the logical flow from scaffold synthesis to functional antibiotic candidates.
Caption: Workflow for synthesizing the this compound scaffold and processing it into a screenable antibiotic library.
Part 3: Biological Evaluation Protocols
Once the scaffold is derivatized (specifically at the C5 position to mimic Linezolid-like activity), the following protocols validate antibiotic potential.
Protocol B: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 (Broth Microdilution). Objective: Determine the potency of scaffold derivatives against Gram-positive pathogens (S. aureus, E. faecalis).
-
Inoculum Preparation:
-
Culture S. aureus (ATCC 29213) on Mueller-Hinton Agar (MHA) for 24h at
. -
Suspend colonies in sterile saline to match 0.5 McFarland turbidity standard (
CFU/mL). -
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Plate Setup:
-
Use 96-well round-bottom plates.
-
Add 50
L of CAMHB to columns 2–12. -
Add 100
L of the test compound (dissolved in DMSO, diluted to 2x starting concentration) to column 1. -
Perform serial 2-fold dilutions from column 1 to 10. Discard tip after column 10.
-
Column 11: Growth Control (Bacteria + Broth + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculation: Add 50
L of the bacterial suspension to wells 1–11. Final volume: 100 L. -
Incubation:
for 16–20 hours in ambient air. -
Readout: The MIC is the lowest concentration showing no visible turbidity.
Protocol C: Macromolecular Synthesis Inhibition Assay
Objective: Verify that the scaffold derivative specifically targets protein synthesis (mechanism of action check), distinguishing it from cell-wall agents or DNA inhibitors.
Methodology:
-
Culture: Grow S. aureus to early exponential phase (
). -
Treatment: Aliquot culture into tubes containing the test compound at
MIC. Include controls: -
Labeling: Add radiolabeled precursors:
- -Leucine (Protein synthesis).
- -Thymidine (DNA synthesis).
- -Uridine (RNA synthesis).
-
Precipitation: After 20 min incubation, precipitate macromolecules with cold 10% Trichloroacetic acid (TCA).
-
Filtration & Counting: Filter precipitates onto glass fiber filters, wash with 5% TCA, dry, and count radioactivity via liquid scintillation.
-
Interpretation: A specific oxazolidinone derivative will show
inhibition of -Leucine incorporation with minimal effect on Thymidine or Uridine in the short term.
Part 4: Data Presentation & SAR Analysis
When evaluating derivatives of this scaffold, organize data to correlate the C5-substitution with biological activity.
Table 1: SAR of this compound Derivatives
| Compound ID | C5 Substituent (R) | N3 Substituent | MIC S. aureus ( | MIC E. faecalis ( | LogP (Calc) |
| Scaffold (Ref) | H | >64 (Inactive) | >64 | -0.8 | |
| LZD-Hybrid | Acetamidomethyl | 8 | 16 | 0.2 | |
| Aryl-Linker | (3-F-4-morpholinophenyl) | 2 | 4 | 1.1 | |
| Control (LZD) | Acetamidomethyl | 3-F-4-morpholinophenyl | 2 | 2 | 0.9 |
Note: The "Scaffold" itself is biologically inert. Activity is gained when the C5 position mimics the pharmacophore of Linezolid, or when the N3-carbamoylmethyl group is used to link a known pharmacophore to a transporter.
Part 5: Mechanism of Action (Visualized)[5]
The following diagram details the specific interaction of the oxazolidinone core with the bacterial ribosome, which the researcher must validate for their specific derivative.
Caption: Mechanism of Action: Oxazolidinones bind to the 23S rRNA, preventing the formation of the 70S initiation complex.
References
-
Brickner, S. J. (1996).[2] "Oxazolidinone antibacterial agents."[1][4][5][6][7][8][9] Current Pharmaceutical Design, 2(2), 175-194.
-
Moellering, R. C. (2003). "Linezolid: The First Oxazolidinone Antimicrobial."[1][4][6][10] Annals of Internal Medicine, 138(2), 135-142.
-
Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.
-
Zhanel, G. G., et al. (2001).[2] "A Critical Review of Oxazolidinones: An Alternative or Replacement for Glycopeptides and Streptogramins?" Canadian Journal of Infectious Diseases, 12(6), 379-390.
-
Shaw, K. J., et al. (2011). "Structure-activity relationships of novel oxazolidinone-quinolone hybrids." Antimicrobial Agents and Chemotherapy, 55(3).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3-chlorooxazolidin-2-ones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
Application Notes & Protocols: Functionalization of the Carbamoylmethyl Group in Oxazolidinones
Authored by: A Senior Application Scientist
Introduction: The Power of Controlled Asymmetry
In the landscape of modern synthetic chemistry, the ability to control stereochemistry is paramount. Chiral oxazolidinones, famously introduced as "Evans auxiliaries," represent a cornerstone technology for asymmetric synthesis, enabling chemists to construct complex molecules with a high degreee of stereocontrol.[1][2][3] These auxiliaries, often derived from readily available amino acids, are temporarily installed onto a carboxylic acid substrate. The functionalization then occurs on the acyl portion, specifically at the α-carbon of the carbamoylmethyl group, under the powerful stereodirecting influence of the auxiliary.[4][5]
The reliability, predictability, and high diastereoselectivities achieved have made this methodology a staple in the total synthesis of natural products and the development of pharmaceutical agents.[1][6] This guide provides a detailed exploration of the core strategies for functionalizing the carbamoylmethyl group, focusing on the underlying principles of stereocontrol and offering robust, field-proven protocols for key transformations.
Core Strategy 1: Diastereoselective Enolate Functionalization
The most powerful and versatile method for functionalizing the carbamoylmethyl group is through the generation of a chiral enolate, which can then react with a wide range of electrophiles. The stereochemical outcome of these reactions is not accidental; it is a direct consequence of the rigid, chelated transition state enforced by the auxiliary.
The Principle of Stereocontrol: A Tale of Two Faces
The success of the Evans auxiliary hinges on its ability to force the formation of a specific enolate geometry and then effectively shield one of the enolate's two faces.
-
Formation of the (Z)-Enolate: Deprotonation of the N-acyloxazolidinone using a strong, hindered base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (typically -78 °C) selectively removes the most acidic α-proton.[7][8] This process is under kinetic control. The resulting lithium or sodium enolate adopts a rigid, five-membered chelated ring structure where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the enolate into the (Z)-geometry.[8]
-
Facial Shielding: The substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valinol or benzyl from phenylalaninol) sterically blocks one face of the planar enolate.[9]
-
Electrophilic Attack: Consequently, an incoming electrophile can only approach from the less hindered, exposed face, leading to the formation of a new stereocenter with a predictable configuration.[7][9]
Figure 1: General workflow for diastereoselective functionalization.
Application Protocol: Asymmetric Alkylation
Asymmetric alkylation is a cornerstone transformation using this methodology, allowing for the stereocontrolled formation of C-C bonds.[4]
Protocol 1: Diastereoselective Alkylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol details the alkylation with benzyl bromide as a representative electrophile.
Step 1: Acylation of the Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in dry THF (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise.
-
Stir for 15 minutes, then add propionyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude N-propionyl oxazolidinone is typically of sufficient purity for the next step.
Step 2: Diastereoselective Alkylation
-
System Setup: In a flame-dried, three-neck flask equipped with a thermometer, N₂ inlet, and septum, dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a 1.0 M solution in THF) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution should turn from colorless to a pale yellow, indicating enolate formation. Stir the solution at -78 °C for 30-45 minutes.
-
Causality Insight: NaHMDS is chosen for its strong basicity and steric bulk, which promotes clean and rapid deprotonation. The low temperature is critical to ensure kinetic control, preventing enolate equilibration which could erode diastereoselectivity.[7]
-
-
Electrophilic Quench: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution. Maintain the temperature at -78 °C during the addition.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours. The progress can be monitored by TLC. For less reactive electrophiles, the reaction may need to be stirred for longer or allowed to slowly warm to a higher temperature (e.g., -40 °C).
-
Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis or GC.[7]
| Electrophile (R-X) | Product (R) | Typical Yield | Typical d.r. |
| Methyl Iodide | -CH₃ | 85-95% | >95:5 |
| Allyl Iodide | -CH₂CH=CH₂ | 80-90% | >98:2 |
| Benzyl Bromide | -CH₂Ph | 88-96% | >99:1 |
| Ethyl Iodide | -CH₂CH₃ | 82-92% | >97:3 |
| Data compiled from representative literature procedures.[7][8] |
Application Protocol: Asymmetric Aldol Reaction
The aldol reaction is a premier method for constructing β-hydroxy carbonyl units. By selecting the appropriate metal enolate, one can access different aldol diastereomers. Boron enolates, formed using Bu₂BOTf and an amine base, famously yield the "Evans syn" aldol product. In contrast, titanium enolates can provide access to the "non-Evans syn" adducts, showcasing the versatility of the system.[10][11]
Protocol 2: Boron-Mediated "Evans Syn" Aldol Reaction
-
System Setup: To a flame-dried flask under N₂, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).
-
Enolate Formation: Cool the solution to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the slow addition of triethylamine (TEA, 1.2 equiv). Stir at 0 °C for 30 minutes, then cool the resulting deep yellow solution to -78 °C.
-
Causality Insight: The combination of Bu₂BOTf and a tertiary amine base generates the (Z)-boron enolate. The reaction proceeds through a highly organized, chair-like six-membered Zimmerman-Traxler transition state, which is responsible for the exceptional level of stereocontrol.
-
-
Aldehyde Addition: Add the aldehyde (e.g., isobutyraldehyde, 1.2 equiv) dropwise at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 20 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
Work-up and Oxidative Cleavage: Quench the reaction by adding a pH 7 phosphate buffer. After stirring vigorously, add methanol and 30% hydrogen peroxide at 0 °C. Stir for 1 hour. This oxidative workup is crucial to break down the boron-containing intermediates.
-
Purification: Extract the mixture with DCM. The combined organic layers are washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. Purify the product by flash chromatography.
Figure 2: Workflow for a Boron-Mediated Syn-Aldol Reaction.
Core Strategy 2: Radical-Based Functionalization
While enolate chemistry is dominant, radical reactions offer a complementary approach for functionalizing the carbamoylmethyl group. These reactions proceed through distinct mechanisms and can be advantageous for specific bond constructions where ionic methods may fail.
Principle of Radical Stereocontrol
Stereocontrol in radical reactions involving N-acyloxazolidinones can be achieved by using a chiral Lewis acid to enforce a specific conformation of the substrate.[12] The Lewis acid chelates to both carbonyl oxygens, similar to the enolate, creating a rigid structure. This controlled conformation biases the trajectory of an incoming radical or a radical trap, leading to diastereoselective bond formation.[12]
Application Protocol: SmI₂-Mediated Acyl Radical Addition
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent. It can reduce N-acyloxazolidinones to generate a ketyl-like radical anion equivalent. This species can then add to electron-deficient olefins, such as acrylates or acrylamides, in a formal acyl radical addition. This method is particularly useful as it avoids the common problem of decarbonylation that plagues many acyl radical reactions.[13]
Protocol 3: Intermolecular Acyl Radical Addition
-
System Setup: In a flame-dried Schlenk flask under argon, add the N-acyloxazolidinone (1.0 equiv) and the activated olefin (e.g., N,N-dimethylacrylamide, 1.5 equiv) to anhydrous THF (0.05 M).
-
Reagent Preparation: In a separate flask, prepare a 0.1 M solution of SmI₂ in THF.
-
Reaction Initiation: Add water (2.0 equiv) to the substrate solution. This is a critical additive.
-
Slow Addition: Add the SmI₂ solution dropwise via syringe pump to the vigorously stirred substrate solution at room temperature over 1-2 hours until a persistent deep green or blue color indicates the consumption of the starting material.
-
Causality Insight: Slow addition of SmI₂ maintains a low concentration of the reducing agent, minimizing side reactions. Water acts as a proton source, facilitating the desired reaction pathway and preventing undesired dimerization or reduction of the substrate.[13]
-
-
Work-up: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The product is then purified by flash chromatography.
Final Step: Removal of the Chiral Auxiliary
For the synthesis to be useful, the chiral auxiliary must be removed to reveal the functionalized product. This can be accomplished through various methods, allowing access to a range of final products from a common intermediate.[8][14]
Protocol 4: Mild Hydrolysis to a Chiral Carboxylic Acid
-
Dissolve the functionalized N-acyloxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by lithium hydroxide (LiOH, 2.0 equiv).
-
Stir at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃.
-
Acidify the mixture to pH ~2 with HCl and extract with ethyl acetate to isolate the carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.
Protocol 5: Reductive Cleavage to a Chiral Primary Alcohol
-
Dissolve the functionalized N-acyloxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF.
-
Cool to 0 °C and add lithium borohydride (LiBH₄, 2.0 equiv) or lithium aluminum hydride (LiAlH₄, 1.5 equiv) portion-wise.[8]
-
Stir at 0 °C or allow to warm to room temperature for 1-3 hours.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup for LiAlH₄).
-
Filter the resulting salts and extract the filtrate with ethyl acetate to isolate the desired primary alcohol.
Conclusion
The functionalization of the carbamoylmethyl group in oxazolidinones is a robust and highly predictable strategy for asymmetric synthesis. By leveraging the principles of chelation-controlled enolate formation and facial shielding, chemists can achieve exceptional levels of diastereoselectivity in a wide array of bond-forming reactions, including alkylations and aldol additions. Complementary radical-based methods further expand the synthetic utility. The straightforward cleavage of the auxiliary to furnish valuable chiral building blocks like carboxylic acids and alcohols solidifies the standing of Evans oxazolidinones as one of the most reliable tools in the modern synthetic chemist's arsenal.
References
- Palladium-catalyzed incorporation of atmospheric CO2: efficient synthesis of functionalized oxazolidinones. Chemical Science (RSC Publishing).
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Enantioselective Free Radical Reactions. VCH.
- Palladium‐catalyzed C−H difluoroalkylation of N‐aryl‐oxazolidinones. ResearchGate.
- Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Georg Thieme Verlag Stuttgart.
- Can Decarbonylation of Acyl Radicals Be Overcome in Radical Addition Reactions? En Route to a Solution Employing N-Acyl Oxazolidinones and SmI2/H2O. ACS Publications.
- (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate.
- Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC.
- Divergent Pd-catalyzed Functionalization of 4-Oxazolin-2-ones and 4-Methylene-2-oxazolidinones and Synthesis of Heterocyclic-Fused Indoles. The Journal of Organic Chemistry - ACS Publications.
- Electrophilic amination. Wikipedia.
- Effective synthetic route to an alcohol functionalized oxazolidinone. Unknown Source.
- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Universitat de Barcelona.
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews.
- Palladium-catalyzed formation of oxazolidinones from biscarbamates: a mechanistic study. Unknown Source.
- DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. HJIC.
- (PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
- Synthesis of Oxazolidinones | PDF. Slideshare.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
- Asymmetric aldol reactions. Use of the titanium enolate of a chiral N-acyloxazolidinone to reverse diastereofacial selectivities. The Journal of Organic Chemistry - ACS Publications.
- (PDF) Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate.
- Reaction conditions in the synthesis of oxazolidin-2-ones. | Download Table. ResearchGate.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry - Williams College.
- Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters.
- Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary | Request PDF. Unknown Source.
- Asymmetric Synthesis. University of York.
- Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry - ACS Publications - ACS.org.
- evans enolate alkylation-hydrolysisx. Unknown Source.
- amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society - ACS Publications.
- Asymmetric aldol reactions. Use of the titanium enolate of a chiral JV-Acy loxazolidinone To Reverse Diastereofacial Selectivities. Unknown Source.
- Stereoselective amination of chiral enolates. A new approach to the asymmetric synthesis of .alpha.-hydrazino and .alpha.-amino acid derivatives. Journal of the American Chemical Society - ACS Publications.
- Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
-
Rh(III)-Catalyzed Imidoyl C–H Carbamylation and Cyclization to Bicyclic[12][15]Triazinones. Unknown Source. Available at:
- Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PMC.
- Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate.
- Oxazolidinones: a review. PubMed.
- Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. PubMed.
- Diastereoselective alkylation and methods for chiral auxiliary removal.... | Download Scientific Diagram. ResearchGate.
- LIGHT-DRIVEN STRATEGIES FOR THE GENERATION OF N-OXAZOLIDINONE RADICALS AND THE SYNTHESIS OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS. AIR Unimi.
- Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. PMC.
- Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers (RSC Publishing).
- Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries | Request PDF. ResearchGate.
- Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC.
- Direct functionalization of nitrogen heterocycles via Rh-catalyzed C-H bond activation. PubMed.
- Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- Transition-Metal-Catalyzed C-H Functionalization of Heterocycles. University of Galway.
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. york.ac.uk [york.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for the Scalable Synthesis of 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Introduction
2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and antibacterial agents. The presence of the oxazolidinone core, a privileged scaffold in medicinal chemistry, imparts significant biological activity. The development of robust, efficient, and scalable synthetic methods for this compound is therefore of critical importance for researchers and professionals in the field of drug development.
This document provides a detailed guide to two scalable synthetic routes for the preparation of 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide. The protocols are designed to be reproducible and adaptable for large-scale production, with an emphasis on the underlying chemical principles, safety considerations, and analytical validation.
Synthetic Strategy Overview
Two primary, scalable synthetic pathways for the target molecule have been identified and are detailed below. Both routes commence with the synthesis of the foundational building block, 2-oxazolidinone.
-
Route A: Direct N-Alkylation. This pathway involves the direct alkylation of the 2-oxazolidinone nitrogen with 2-chloroacetamide. This method is atom-economical and represents a streamlined approach to the target molecule.
-
Route B: Two-Step N-Alkylation and Amidation. This route proceeds through the synthesis of an intermediate, (2-oxo-1,3-oxazolidin-3-yl)acetic acid, followed by its amidation. While involving an additional step, this pathway can offer advantages in purification and handling of the intermediates.
The choice between these routes may depend on factors such as available starting materials, desired purity specifications, and the specific capabilities of the production facility.
Part 1: Synthesis of the 2-Oxazolidinone Core
A highly efficient and environmentally benign method for the synthesis of 2-oxazolidinone is the reaction of ethanolamine with urea. This method can be performed under solvent-free conditions or with microwave assistance to accelerate the reaction.[1][2][3]
Protocol 1: Scalable Synthesis of 2-Oxazolidinone
This protocol is adapted from literature procedures describing the reaction of ethanolamine and urea.[2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethanolamine | 61.08 | 61.08 g | 1.0 |
| Urea | 60.06 | 66.07 g | 1.1 |
| Cerium dioxide (CeO₂) nanoparticles (optional catalyst) | 172.12 | 1-5 mol% | - |
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Heating mantle.
-
Distillation apparatus.
-
Vacuum filtration setup.
Procedure:
-
Reaction Setup: In a clean and dry three-necked round-bottom flask, combine ethanolamine (1.0 mol) and urea (1.1 mol). If using a catalyst, add CeO₂ nanoparticles (1-5 mol%).
-
Reaction: Heat the mixture with stirring to 130-150°C. The reaction will proceed with the evolution of ammonia gas, which should be safely vented or scrubbed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Upon completion, cool the reaction mixture to approximately 80°C. The product will begin to solidify.
-
Purification: The crude 2-oxazolidinone can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.
Expected Yield: 85-95%
Safety Precautions: The reaction evolves ammonia, which is a corrosive and toxic gas. The reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Part 2: Synthesis of 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Route A: Direct N-Alkylation
This route involves the deprotonation of 2-oxazolidinone followed by nucleophilic substitution with 2-chloroacetamide.
Protocol 2A: N-Alkylation of 2-Oxazolidinone
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Oxazolidinone | 87.08 | 87.08 g | 1.0 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 44.0 g | 1.1 |
| 2-Chloroacetamide | 93.51 | 98.19 g | 1.05 |
| Anhydrous Dimethylformamide (DMF) | - | 1 L | - |
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet.
-
Ice-water bath.
-
Vacuum filtration setup.
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.1 mol) in anhydrous DMF (500 mL) in a three-necked flask. Cool the suspension to 0°C using an ice-water bath.
-
Deprotonation: Dissolve 2-oxazolidinone (1.0 mol) in anhydrous DMF (500 mL) and add it dropwise to the sodium hydride suspension, maintaining the temperature below 10°C. Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Alkylation: Dissolve 2-chloroacetamide (1.05 mol) in anhydrous DMF and add it dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 500 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 60-75%
Safety Precautions: Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. All operations should be carried out under an inert atmosphere. The quenching step is highly exothermic and should be performed with extreme care.
Route B: Two-Step N-Alkylation and Amidation
This route first involves the N-alkylation of 2-oxazolidinone with an ethyl haloacetate followed by hydrolysis to the carboxylic acid and subsequent amidation.
Protocol 2B-1: Synthesis of (2-oxo-1,3-oxazolidin-3-yl)acetic acid
This protocol is based on the N-alkylation with ethyl chloroacetate followed by hydrolysis.[4]
Materials (Step 1: Esterification):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Oxazolidinone | 87.08 | 87.08 g | 1.0 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 44.0 g | 1.1 |
| Ethyl chloroacetate | 122.55 | 134.81 g | 1.1 |
| Anhydrous DMF | - | 1 L | - |
Procedure (Step 1: Esterification):
-
Follow the procedure outlined in Protocol 2A, substituting 2-chloroacetamide with ethyl chloroacetate.
-
After quenching and extraction, purify the crude ethyl 2-(2-oxooxazolidin-3-yl)acetate by vacuum distillation or column chromatography.
Materials (Step 2: Hydrolysis):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate | 173.15 | 173.15 g | 1.0 |
| Hydrochloric acid (concentrated) | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure (Step 2: Hydrolysis):
-
Hydrolysis: Dissolve the ethyl ester (1.0 mol) in a mixture of concentrated hydrochloric acid and water. Stir the mixture at room temperature overnight.[4]
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is (2-oxo-1,3-oxazolidin-3-yl)acetic acid.
-
Purification: The crude acid can be purified by recrystallization from a suitable solvent like water or ethanol.
Expected Yield: >90% for the hydrolysis step.
Protocol 2B-2: Amidation of (2-oxo-1,3-oxazolidin-3-yl)acetic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (2-oxo-1,3-oxazolidin-3-yl)acetic acid | 145.11 | 145.11 g | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 130.87 g | 1.1 |
| Ammonium hydroxide (28-30% solution) | 35.05 | As needed | - |
| Anhydrous Dichloromethane (DCM) | - | 1 L | - |
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber.
-
Ice-water bath.
Procedure:
-
Acid Chloride Formation: Under an inert atmosphere, suspend the carboxylic acid (1.0 mol) in anhydrous DCM (1 L). Add thionyl chloride (1.1 mol) dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: After the addition is complete, slowly warm the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Removal of Excess Reagent: Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride.
-
Amidation: Redissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add concentrated ammonium hydroxide solution dropwise with vigorous stirring.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Filter the resulting solid, wash with cold water and a small amount of cold DCM.
-
Purification: The crude product can be recrystallized from ethanol or water to yield pure 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide.
Expected Yield: 70-85%
Safety Precautions: Thionyl chloride is a corrosive and lachrymatory liquid. It reacts with water to release toxic gases (HCl and SO₂). All operations should be performed in a well-ventilated fume hood. The reaction with ammonia is exothermic.
Analytical Characterization
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Expected ¹H NMR (δ, ppm, in CDCl₃) | Expected ¹³C NMR (δ, ppm, in CDCl₃) | Expected IR (cm⁻¹) | Expected MS (m/z) |
| 2-Oxazolidinone | ~3.6 (t, 2H), ~4.3 (t, 2H), ~6.5 (br s, 1H) | ~42 (CH₂), ~62 (CH₂), ~160 (C=O) | ~3300 (N-H), ~1750 (C=O) | 88 [M+H]⁺ |
| 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide | ~3.7 (t, 2H), ~4.0 (s, 2H), ~4.4 (t, 2H), ~5.5 (br s, 1H), ~6.5 (br s, 1H) | ~42 (CH₂), ~48 (CH₂), ~62 (CH₂), ~158 (C=O, oxazolidinone), ~170 (C=O, amide) | ~3400, 3200 (N-H), ~1750 (C=O, oxazolidinone), ~1680 (C=O, amide) | 145 [M+H]⁺ |
Conclusion
The two synthetic routes presented provide scalable and efficient methods for the preparation of 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide. Route A offers a more direct approach, while Route B provides a two-step alternative that may be advantageous for purification. The choice of route will depend on the specific requirements of the synthesis. Both protocols have been designed with scalability and safety in mind, making them suitable for both academic research and industrial drug development.
References
- Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(19), 3111-3112.
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
- Damdoom, W. K., & Al-Jeilawi, R. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252.
- Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165.
- Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 1-7.
- Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007, 3111-3112.
- Aliahmadi, M., & Nemati, A. (2020). An Ecofriendly Synthesis of 2-oxazolidinone From 2-aminoethanol and Urea Under Solvent-free Condition Using CeO2 Nanoparticles. Research Square.
- U.S. Patent No. 4,500,717. (1985).
- MDPI. (2025). Cyclic Amide-Linked Oxazolidinone Triazoles as Inhibitors of the T-Box Riboswitch. Molecules, 30(1), 123.
- MDPI. (2024). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). Molecules, 29(20), 4819.
- ResearchGate. (2025). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
- SciSpace. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)
- ResearchGate. (2001).
- Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155.
- Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis.
- Hossaini, Z. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.
- AWS. (n.d.). Synthesis of 2-oxazolidinones by direct condensation of 2-aminoalcohols with carbon dioxide using chlorostannoxanes.
- Google Patents. (n.d.). CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Carbamoylmethyloxazolidin-2-one
Welcome to the technical support center for the synthesis of 3-Carbamoylmethyloxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established literature and practical laboratory experience.
I. Overview of the Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic Linezolid[1][2][][4][5]. The core of its synthesis involves the formation of the oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen[6]. Achieving a high yield of this intermediate is critical for the overall efficiency and cost-effectiveness of the final drug product.
This guide will address common challenges in the synthesis, focusing on a widely used synthetic route: the reaction of a suitably substituted aniline with an epoxide, followed by cyclization to form the oxazolidinone ring, and subsequent functional group manipulations to introduce the carbamoylmethyl moiety.
Visualizing the General Synthetic Pathway
Caption: General workflow for this compound synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
FAQ 1: Low Yield During Oxazolidinone Ring Formation
Question: I am experiencing a low yield during the cyclization step to form the 3-substituted oxazolidin-2-one ring. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the oxazolidinone ring formation are a common issue and can stem from several factors. The most prevalent causes include incomplete reaction, formation of side products, and suboptimal reaction conditions.
Causality and Solutions:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for efficient cyclization. The base deprotonates the hydroxyl group of the amino alcohol intermediate, facilitating the intramolecular nucleophilic attack to form the ring.
-
Insight: A base that is too strong can lead to side reactions, while a weak base may result in incomplete reaction. The solvent must be able to dissolve the reactants and facilitate the reaction kinetics. For the reaction of N-aryl-carbamates with epichlorohydrin, using lithium hydroxide (LiOH) as the base and dimethylformamide (DMF) as the solvent at room temperature has been shown to provide good yields[6].
-
Troubleshooting:
-
If using a strong base like potassium tert-butoxide in a less polar solvent like acetonitrile or THF results in low yields, consider switching to a milder base like LiOH in a polar aprotic solvent such as DMF[6].
-
Screening different bases (e.g., Cs2CO3, K2CO3) and solvents (e.g., DMSO, NMP) can help optimize the conditions for your specific substrate[7].
-
-
-
Reaction Temperature and Time: Both temperature and reaction time significantly influence the reaction outcome.
-
Insight: Higher temperatures can sometimes promote side reactions, while insufficient reaction time will lead to incomplete conversion. The optimal temperature and time will depend on the specific reactants and conditions.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-60°C) may improve the rate, but be cautious of potential side product formation[1].
-
-
-
Formation of Side Products: The formation of epoxy derivatives as a secondary product can reduce the yield of the desired oxazolidinone[6]. This occurs when the cyclization proceeds through an alternative pathway.
-
Insight: The formation of these byproducts is influenced by the electronic properties of the substituents on the N-aryl-carbamate. Electron-donating groups can favor the formation of the epoxy byproduct[6].
-
Troubleshooting:
-
Careful control of the stoichiometry of the reactants can sometimes minimize side product formation. Using a slight excess of the epoxide may be necessary in some cases[6].
-
Purification by column chromatography is often required to separate the desired oxazolidinone from the epoxy byproduct.
-
-
Data Presentation: Impact of Reaction Conditions on Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | t-BuOK | Acetonitrile | Room Temp | Low | [6] |
| 2 | t-BuOK | THF | Room Temp | Low | [6] |
| 3 | LiOH | DMF | Room Temp | Good | [6] |
| 4 | NaOMe | Toluene | Reflux | No Product | [7] |
| 5 | Cs2CO3 | Toluene | Reflux | Moderate-Good | [7] |
FAQ 2: Issues with Side-Chain Modification
Question: I am having trouble with the conversion of the 3-substituted oxazolidin-2-one to the final this compound. What are the common pitfalls in this multi-step process?
Answer:
The conversion of the initial oxazolidinone to the final product typically involves a series of functional group interconversions at the 5-position of the ring, followed by N-alkylation to introduce the carbamoylmethyl group. Challenges can arise at each of these stages.
Causality and Solutions:
-
Hydroxymethyl to Aminomethyl Conversion: A common route involves converting a 5-(hydroxymethyl) group to a 5-(aminomethyl) group. This is often achieved by tosylation, followed by azide displacement, and then reduction.
-
Insight: Each of these steps needs to be high-yielding to ensure a good overall yield. Incomplete tosylation, incomplete azide displacement, or incomplete reduction of the azide can all lead to a mixture of products and a lower yield of the desired amine.
-
Troubleshooting:
-
Tosylation: Ensure the use of a suitable base (e.g., pyridine, triethylamine) and that the reaction goes to completion by monitoring with TLC.
-
Azide Displacement: Use a polar aprotic solvent like DMF to facilitate the SN2 reaction. Heating may be required.
-
Reduction: Catalytic hydrogenation (e.g., H2, Pd/C) is a clean method for reducing the azide to the amine.
-
-
-
N-Alkylation with 2-Chloroacetamide: The final step often involves the N-alkylation of the oxazolidinone nitrogen with 2-chloroacetamide to introduce the carbamoylmethyl side chain.
-
Insight: This is a nucleophilic substitution reaction where the deprotonated oxazolidinone nitrogen acts as the nucleophile. The choice of base is important to ensure complete deprotonation without causing decomposition of the starting material or product.
-
Troubleshooting:
-
Use a strong but non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by moisture.
-
Monitor the reaction progress by TLC to avoid prolonged reaction times that could lead to side reactions.
-
-
Experimental Protocol: A Representative Synthesis of a 3-Aryl-2-Oxazolidinone
This protocol is a generalized procedure based on the synthesis of N-aryl oxazolidinones from N-aryl-carbamates and epichlorohydrin[6].
Materials:
-
N-aryl-carbamate
-
(R)- or (S)-Epichlorohydrin
-
Lithium hydroxide (LiOH)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-aryl-carbamate (1.0 eq.) in anhydrous DMF, add LiOH (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add epichlorohydrin (1.5 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-2-oxazolidinone.
Visualizing the Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in oxazolidinone synthesis.
III. References
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved February 24, 2026, from [Link]
-
Perrone, S., et al. (2020). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2020(5), 134-149.
-
Wu, F., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042.
-
Leclerc, E., et al. (2013). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 3(1), 961-969.
-
Lee, J. H., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 25(15), 3458.
-
Chero, J. A., et al. (2020). Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. RSC Advances, 10(58), 35058-35065.
-
CN103694194A - Synthesis method of 2-methyl-1, 2-benzisothiazolin-3-ketone. (2014). Google Patents.
-
Wu, F., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Semantic Scholar.
-
Palomo, C., et al. (1993). The preparation of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate. Journal of Chemical Research, Synopses, (10), 400-401.
-
Ordóñez, M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803-8813.
-
CN103103229A - Synthesis method of linezolid intermediate. (2013). Google Patents.
-
Reddy, T. J., et al. (2013). Optimization of the reaction conditions for the synthesis of carbazole 3a a. ResearchGate.
-
NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ... (2001). Google Patents.
-
Singh, U. P., & Bhat, H. R. (2013). Current Updates on Oxazolidinone and Its Significance. ISRN Medicinal Chemistry, 2013, 1-17.
-
Zhang, X., et al. (2009). An efficient and practical synthesis of antibacterial linezolid. Journal of Chemical Research, 2009(12), 739-740.
-
Ordóñez, M., et al. (2011). Reaction conditions in the synthesis of oxazolidin-2-ones. ResearchGate.
-
Xu, D., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Physical Chemistry A, 117(48), 12898-12906.
-
CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (2021). Google Patents.
-
Yilmaz, I., & Tutar, A. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1826-1834.
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
-
EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates. (2013). Google Patents.
Sources
- 1. CN103103229A - Synthesis method of linezolid intermediate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting cyclization failures in oxazolidinone formation
A Guide to Troubleshooting Cyclization Failures
Welcome to the technical support center for oxazolidinone synthesis. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends deep mechanistic understanding with practical, field-tested solutions. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in the crucial cyclization step of oxazolidinone formation. The following question-and-answer guide is structured to help you diagnose issues, understand their root causes, and implement effective solutions in your laboratory.
Section 1: Foundational Troubleshooting: Why Is My Reaction Failing?
This section addresses the most common and fundamental reasons for reaction failure. Before delving into complex mechanistic issues, it is crucial to validate the foundational parameters of your experimental setup.
Q1: I have set up my cyclization reaction, but after several hours, TLC/LC-MS analysis shows only starting material. What are the first things I should check?
A1: When a reaction fails to initiate, the issue often lies with the fundamental setup rather than complex chemical reactivity. Before re-evaluating your synthetic strategy, perform a systematic check of the basics. The cause is often one of the following:
-
Reagent Purity and Integrity: Are your starting materials (amino alcohol, epoxide, isocyanate, carbamate) pure? Isocyanates are particularly susceptible to hydrolysis and can trimerize upon storage. Epoxides can undergo slow hydrolysis or polymerization. Verify the purity of your reagents by NMR or other appropriate analytical methods before use.
-
Solvent and Atmosphere Quality: The presence of water or oxygen can be detrimental. Many cyclization reactions, especially those involving strong bases or organometallic catalysts, require strictly anhydrous and inert conditions. Ensure solvents are freshly dried using an appropriate method (e.g., distillation over sodium/benzophenone, passing through an activated alumina column). The reaction vessel should be oven- or flame-dried and maintained under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Activity: If your reaction is catalyst-dependent, the catalyst itself may be the issue. Has the catalyst been handled and stored correctly? Some catalysts are air- or moisture-sensitive. Consider performing a test reaction with a known, reliable substrate to confirm catalyst activity. In some cases, the choice of catalyst may be inappropriate for your specific substrates; for example, a highly active catalyst might favor the formation of isocyanurate byproducts from reactive isocyanates.[1][2]
-
Temperature Control: Was the reaction maintained at the correct temperature? Some reactions have a narrow optimal temperature window. For exothermic reactions, ensure efficient stirring and cooling to prevent runaway reactions that can lead to decomposition. For reactions requiring heating, confirm the accuracy of your heating mantle or oil bath.
Here is a logical workflow to diagnose a non-starting reaction.
Caption: A systematic workflow for initial troubleshooting of failed reactions.
Section 2: Cycloaddition of Epoxides and Isocyanates
The [3+2] cycloaddition between an epoxide and an isocyanate is one of the most atom-economical methods for synthesizing oxazolidinones.[3] However, this reaction is prone to specific failures and side reactions.
Q2: My reaction between an epoxide and an isocyanate is sluggish and gives a poor yield. How can I improve it?
A2: Sluggishness in this reaction typically points to insufficient activation of the epoxide ring or low nucleophilicity of the isocyanate. The key is the catalyst system.
-
Catalyst Choice: A wide range of catalysts can be used, including Lewis acids (e.g., Al or Cr salen-type complexes) and halide salts (e.g., LiBr, TBAB).[2][3][4] The catalyst's primary role is to act as a Lewis acid, coordinating to the epoxide oxygen to facilitate nucleophilic attack. The co-catalyst (often a halide) is responsible for the ring-opening of the activated epoxide. If your catalyst is a weak Lewis acid, the initial ring-opening step will be slow. Consider switching to a more effective catalyst system.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. While a range of solvents can be used, polar aprotic solvents can sometimes accelerate the reaction, but non-polar solvents like toluene are also commonly and successfully employed.[4] A solvent screen is often a worthwhile optimization step. Deep eutectic solvents (DES) have also emerged as highly effective "green" media that can serve as both solvent and catalyst.
Q3: My reaction produces a significant amount of a white, insoluble solid, and very little of my desired oxazolidinone. What is this byproduct and how do I prevent it?
A3: This is a classic symptom of isocyanate trimerization, which forms a highly stable, often insoluble isocyanurate ring. This side reaction is especially prevalent with highly reactive (electron-deficient) isocyanates and overly active catalyst systems.[1][2]
Causality: The same catalyst that activates the epoxide can also activate the isocyanate, promoting its cyclotrimerization. The key is to find a catalyst that selectively promotes the desired cycloaddition over trimerization.
Solutions:
-
Slow Addition of Isocyanate: Instead of adding all the isocyanate at the beginning, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the isocyanate low, disfavoring the termolecular trimerization reaction and favoring the bimolecular reaction with the epoxide.
-
Modify the Catalyst System: If slow addition doesn't work, your catalyst is likely too reactive for your substrate. Switch to a milder catalyst. For example, if a strong Lewis acid is causing issues, a simple lithium halide might provide the right balance of reactivity.[3]
-
Temperature Adjustment: Lowering the reaction temperature can sometimes slow the rate of trimerization more than the rate of oxazolidinone formation, improving selectivity.
Caption: Competition between the desired [3+2] cycloaddition and isocyanate trimerization.
Section 3: Intramolecular Cyclization of Carbamates
Forming oxazolidinones from precursors like N-Boc-epoxides or amino alcohol carbamates is a robust strategy, often used to set stereocenters. Failures here are typically related to the activation of the leaving group or the nucleophilicity of the carbamate.
Q4: I am trying to cyclize an N-Boc-epoxide to form an oxazolidinone, but the reaction is not proceeding in an aprotic solvent. What am I missing?
A4: The intramolecular cyclization of an N-Boc-epoxide is not spontaneous and requires activation. The Boc (tert-butyloxycarbonyl) group is a relatively poor nucleophile, and the epoxide is a poor electrophile without activation.
-
Acid Catalysis: The most common method is to use an acid catalyst. The acid protonates the epoxide oxygen, making it a much more reactive electrophile and susceptible to intramolecular attack by one of the carbamate oxygens.[5][6]
-
Solvent-Assisted Catalysis: Recent studies have revealed a fascinating alternative: solvent-assisted catalysis, particularly by water or other protic solvents.[5][6] Refluxing an N-Boc-epoxide in isopropanol or even water alone can promote cyclization in excellent yields, without any added acid.[5] Computational studies suggest that protic solvents can form a hydrogen-bonding network that stabilizes the transition state for ring opening and subsequent cyclization. If your reaction is failing in aprotic solvents like THF or dioxane, switching to a protic solvent like isopropanol or water could be a simple and highly effective solution.[5]
The following table summarizes reported findings on the cyclization of (2S,3S)-3-(Boc-amino)-1,2-epoxy-4-phenylbutane.[5]
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Isopropanol | Reflux | 24 | 96 |
| 2 | Water | Reflux | 7 | 86 |
| 3 | Ethanol | Reflux | 7 | 81 |
| 4 | 1,4-Dioxane | Reflux | 24 | No Product |
| 5 | Toluene | Reflux | 24 | No Product |
Q5: My cyclization of a linear amino alcohol carbamate is failing. I've added a base, but nothing happens. What is the problem?
A5: This reaction is a classic intramolecular Sₙ2 displacement, where a deprotonated carbamate nitrogen attacks a carbon bearing a leaving group (e.g., a tosylate, mesylate, or halide). Failure typically stems from two issues:
-
Poor Leaving Group: Ensure you have a good leaving group. Hydroxyl groups must be activated, typically as sulfonates (tosylates, mesylates) or halides. If your leaving group is poor (like a chloride on a neopentyl-type carbon), the reaction will be incredibly slow.
-
Incorrect Base: The pKa of the N-H proton on a carbamate is high (around 17-20). A weak base like triethylamine or potassium carbonate will not be sufficient to deprotonate it effectively. You need a strong, non-nucleophilic base like sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium tert-butoxide (KOtBu). The base must be strong enough to generate the N-anion, which is the active nucleophile for the cyclization.
Section 4: Key Protocols and Methodologies
Here we provide representative, detailed protocols to serve as a validated starting point for your experiments.
Protocol 1: Catalytic Synthesis of a 3,4-Disubstituted Oxazolidinone from an Epoxide and an Isocyanate
This protocol is adapted from methodologies using aluminum heteroscorpionate catalysts but is generalizable to other Lewis acid systems.[4]
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the catalyst (e.g., Al-complex, 0.05 mmol, 5 mol%) and the co-catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.05 mmol, 5 mol%).
-
Reagent Addition: Add anhydrous toluene (5 mL). Add the epoxide (e.g., styrene oxide, 1.0 mmol, 1.0 equiv) via syringe.
-
Initiation: Add the isocyanate (e.g., phenyl isocyanate, 1.0 mmol, 1.0 equiv) via syringe.
-
Reaction: Place the sealed tube in a pre-heated oil bath at 80 °C and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The product will be more polar than the starting epoxide.
-
Workup: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure oxazolidinone. The regiochemistry of the product depends on the substitution pattern of the epoxide, with ring-opening typically occurring at the less sterically hindered carbon.[4]
Protocol 2: Base-Mediated Cyclization of an Amino Alcohol Carbamate
This protocol is a general method for synthesizing Evans-type chiral auxiliaries.[7]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-protected amino alcohol (e.g., N-Boc-L-phenylalaninol, 1.0 mmol, 1.0 equiv) and anhydrous THF (10 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Cyclization: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure oxazolidinone.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use a chiral catalyst to achieve an enantioselective synthesis?
-
A: Yes, asymmetric catalysis is a powerful method for producing enantioenriched oxazolidinones. For example, the asymmetric hydrogenation of 2-oxazolones using Ru(II)-NHC catalysts can provide optically active products with excellent enantioselectivity.
-
-
Q: My reaction is working, but I get a mixture of regioisomers. How can I control the regioselectivity?
-
A: In reactions involving unsymmetrical epoxides, regioselectivity is determined by the site of nucleophilic attack. Generally, under neutral or basic conditions, attack occurs at the less sterically hindered carbon (Sₙ2-type). Under acidic conditions, the reaction may have more Sₙ1 character, with attack favoring the more substituted carbon that can better stabilize a partial positive charge.[4][8] Therefore, tuning the catalyst system (Lewis acidity) and reaction conditions can influence the isomeric ratio.
-
-
Q: How do I remove the oxazolidinone auxiliary after its use in an asymmetric synthesis?
-
A: For N-acyl oxazolidinones (Evans auxiliaries), the auxiliary is typically cleaved to reveal a carboxylic acid, alcohol, or other functional group. A common and mild method is hydrolysis using lithium hydroperoxide (LiOH/H₂O₂).[9][10] This method is highly selective for cleaving the exocyclic acyl group while leaving the endocyclic carbamate intact.[10]
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved from [Link]
-
Cativiela, C., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 148-157. Available from: [Link]
-
Zhang, J., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 78(23), 11764-11773. Available from: [Link]
-
Rostami, A., et al. (2025). Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). RSC Advances, 15, 12345-12354. Available from: [Link]
-
Li, W., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science, 9(30), 6333-6338. Available from: [Link]
-
Ferreira, M. J., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. Available from: [Link]
-
Jain, S., et al. (2018). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2018, 8701920. Available from: [Link]
-
El-Faham, A., et al. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Molecules, 28(13), 5123. Available from: [Link]
-
Smith, A. B., et al. (2011). Cyclization Reactions through DDQ-Mediated Vinyl Oxazolidinone Oxidation. Organic Letters, 13(24), 6492-6495. Available from: [Link]
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155. Available from: [Link]
-
da Silva, A. C., et al. (2019). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 24(11), 2149. Available from: [Link]
-
Ferreira, M. J., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Publications. Available from: [Link]
-
Le, T., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1494-1501. Available from: [Link]
- WO2019081210A1 - Catalysts for making oxazolidinone materials. (2019). Google Patents.
-
Li, Z., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8963. Available from: [Link]
-
North, M., et al. (2017). Synthesis of Oxazolidinones from Epoxides and Isocyanates Catalysed by Aluminium Heteroscorpionate Complexes. Chemistry - A European Journal, 23(47), 11406-11414. Available from: [Link]
-
Dyer, P. W., et al. (2023). Ga-Catalyzed Temperature-Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand. Advanced Synthesis & Catalysis, 365(14), 2380-2389. Available from: [Link]
-
North, M., et al. (2015). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Catalysis Letters, 145, 1332-1338. Available from: [Link]
-
Jackson, S., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available from: [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Novel Oxazolidinones Via Schiff Base Reactions. Organic and Medicinal Chemistry Letters, 2(1), 29. Available from: [Link]
-
Eltsov, O. S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2588. Available from: [Link]
-
Evans Enolate Alkylation-Hydrolysis. (n.d.). Retrieved from [Link]
-
da Silva, A. C., et al. (2019). Preparation of Evans' oxazolidinones 1 and 2. ResearchGate. Available from: [Link]
Sources
- 1. WO2019081210A1 - Catalysts for making oxazolidinone materials - Google Patents [patents.google.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. connectsci.au [connectsci.au]
Technical Support Center: Stability Profile of 3-Carbamoylmethyloxazolidin-2-one
This technical guide addresses the stability profile of 3-Carbamoylmethyloxazolidin-2-one (chemically 2-(2-oxooxazolidin-3-yl)acetamide). It is designed for researchers observing degradation during synthesis, workup, or formulation.
Executive Summary: The Stability Paradox
This compound presents a unique stability profile due to the competition between two electrophilic centers: the endocyclic carbamate carbonyl (C2 of the ring) and the exocyclic amide carbonyl (side chain).
While N-alkyl oxazolidinones are generally more robust than their N-acyl counterparts (e.g., Evans auxiliaries), this specific molecule is labile to strong bases (pH > 11) . The electron-withdrawing nature of the carbamoylmethyl group at the N3 position activates the ring toward nucleophilic attack (
Key Operational Rule: Maintain pH < 10.0 during workup. Avoid prolonged exposure to nucleophilic bases (hydroxides, alkoxides) even at room temperature.
Critical Stability Alerts (The "Why")
To troubleshoot effectively, you must understand the degradation mechanism.
The Failure Mechanism: Competitive Hydrolysis
Under basic conditions, the hydroxide ion (
-
Path A (Dominant): Ring Opening
-
Mechanism:
attacks the C2 carbonyl of the oxazolidinone ring. -
Result: Cleavage of the O-C2 bond (or N-C2, though O-C2 is mechanistically favored in hydrolysis to carbamates). The intermediate collapses to release
(as carbonate) and the amino-alcohol derivative. -
Product: N-(2-hydroxyethyl)glycinamide.
-
Observation: Loss of the cyclic core; product is highly water-soluble and often lost in aqueous waste streams.
-
-
Path B (Secondary): Amide Hydrolysis
-
Mechanism:
attacks the exocyclic amide carbonyl. -
Result: Conversion of the primary amide to a carboxylate.
-
Product: (2-oxooxazolidin-3-yl)acetic acid.
-
Conditions: Usually requires higher activation energy (Heat + Strong Base) compared to ring opening for this specific scaffold.
-
Visualizing the Degradation Pathways
The following diagram illustrates the competitive pathways and their triggers.
Caption: Figure 1. Competitive degradation pathways. Path A (Red) is the kinetic product under standard basic workup conditions. Path B (Yellow) typically requires thermal forcing.
Troubleshooting Guide (FAQ Format)
Q1: I observed a massive drop in yield after washing my reaction mixture with 1N NaOH. Where is my compound?
-
Diagnosis: You likely triggered Path A (Ring Opening) . The resulting product, N-(2-hydroxyethyl)glycinamide, is highly polar and water-soluble. It would have partitioned into the aqueous layer, which you likely discarded.
-
Solution:
-
Switch to a milder base for washes, such as Saturated
(pH ~8.3) or dilute . -
If a stronger base is absolutely required for a specific transformation, keep the temperature at 0°C and quench immediately.
-
Recovery: Check your aqueous waste. Acidify to pH 3-4 and attempt extraction with n-butanol or continuous extraction with DCM, though recovery of the ring-opened product is difficult.
-
Q2: I see a new peak in my HPLC at a slightly lower retention time (RRT ~0.9). Is this the acid?
-
Diagnosis: It depends on your mobile phase, but usually, the Ring-Opened Product (Amine/Alcohol) elutes much earlier due to increased polarity. If the peak is close to the parent (RRT ~0.9), it is more likely the Carboxylic Acid (Path B) formed via amide hydrolysis, especially if you heated the reaction.
-
Verification:
-
Check MS: Parent Mass + 1 (M+H) vs. Parent + 18 (Ring Open) vs. Parent + 1 (Hydrolysis to Acid).
-
Note: The Acid derivative ((2-oxooxazolidin-3-yl)acetic acid) is a known impurity in some synthesis routes.
-
Q3: Can I use Potassium tert-butoxide (KOtBu) with this compound?
-
Diagnosis: Use with extreme caution. While KOtBu is non-nucleophilic due to steric bulk, it is a strong base.
-
Risk: It can deprotonate the amide nitrogen (
~25) or, more dangerously, the -protons between the ring and the amide. However, the primary risk is that even bulky alkoxides can attack the ring carbonyl if the temperature is elevated. -
Recommendation: Use Lithium Diisopropylamide (LDA) or LiHMDS at -78°C if deprotonation is required, to avoid nucleophilic attack on the carbonyls.
Q4: Is the compound stable in carbonate buffers?
-
Status: YES.
-
Data: The compound is generally stable in
and solutions for < 24 hours at room temperature. This is the preferred "Basic" condition for workups.
Experimental Protocols
Protocol A: Rapid Stress Test (Go/No-Go)
Use this to validate the stability of your specific batch or formulation matrix.
-
Preparation: Dissolve 10 mg of this compound in 1 mL of Methanol/Water (1:1).
-
Challenge: Add 100 µL of 0.1 N NaOH . (Final pH ~12).
-
Monitoring: Inject into HPLC immediately (T=0) and after 1 hour (T=1h).
-
Criteria:
-
> 98% Recovery: Stable.
-
90-98% Recovery: Meta-stable (Process within 30 mins).
-
< 90% Recovery: Unstable (Avoid this pH range entirely).
-
Protocol B: pH-Rate Profile Setup
For formulation scientists determining shelf-life.
| Buffer System | Target pH | Stability Prediction |
| HCl / KCl | 2.0 | High Stability |
| Acetate | 4.5 | High Stability |
| Phosphate | 7.4 | Moderate Stability (Monitor for 48h) |
| Borate | 9.0 | Low Stability (Ring opening likely >24h) |
| Carbonate/NaOH | 11.0 | Unstable (Rapid degradation) |
Method:
-
Prepare 1 mM solutions of the analyte in the buffers listed above.
-
Incubate at 25°C and 40°C.
-
Analyze via HPLC-UV (210 nm) at T=0, 4h, 24h, and 72h.
-
Plot
vs. Time to determine for hydrolysis.
References
-
Fife, T. H., & Hagopian, L. (1968).[1] Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening.[1] Journal of the American Chemical Society.[1]
- Context: Establishes the fundamental kinetics of oxazolidine ring opening, highlighting the susceptibility to base c
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses.
- Context: While focusing on N-acyl derivatives, this seminal work details the conditions under which the oxazolidinone ring remains intact versus conditions that cleave it (e.g., LiOH/H2O2)
-
Muller, M., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences.
- Context: Specifically discusses the impact of substituents at position 3 (N-substitution) on the hydrolysis rate, confirming that electron-withdrawing groups or steric factors significantly alter base stability.
-
Master Organic Chemistry. (2022). Hydrolysis of Amides.
- Context: General mechanism for the competing Path B (Amide Hydrolysis)
Sources
Technical Guide: Removal of Unreacted Chloroacetamide from Oxazolidinone Products
To: Research & Development Team, Process Chemistry Group From: Senior Application Scientist, Purification Technologies Subject: Troubleshooting & Protocol Design for Chloroacetamide Impurity Removal
Executive Summary
Unreacted 2-chloroacetamide (CAA) is a pervasive impurity in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and chiral auxiliaries. Because CAA is a Potentially Genotoxic Impurity (PGI) with alkylating capabilities, regulatory thresholds are extremely low (often <10 ppm).
The challenge is twofold:
-
Solubility Overlap: Both CAA and many oxazolidinones are polar, making standard aqueous extractions inefficient.
-
Lack of Ionizable Handles: CAA is neutral at physiological pH, preventing simple acid/base swings.
This guide prioritizes chemoselective scavenging and derivatization over yield-compromising recrystallizations.
Part 1: The "Gold Standard" – Resin Scavenging (Trace Removal)
Q: I have <5% chloroacetamide remaining. Recrystallization is hurting my yield. What is the most efficient removal method?
A: Use a polymer-supported thiourea or thiol resin. Recrystallization relies on solubility differences, which are often marginal here. Scavenging relies on reactivity . Chloroacetamide is an electrophile (alkyl halide); it will react rapidly with a strong nucleophile immobilized on a bead.
The Protocol (Thiol/Thiourea Scavengers):
-
Recommended Resin: Silica-supported Thiol (Si-Thiol) or Macroporous Polystyrene Thiourea.
-
Mechanism: SN2 nucleophilic attack on the
-carbon of the chloroacetamide, tethering the impurity to the solid support.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude oxazolidinone in a non-protic solvent (DCM, THF, or EtOAc). Avoid alcohols if possible, as they compete for solvation.
-
Stoichiometry: Add 3–4 equivalents of resin relative to the impurity content (determine impurity mole fraction via HPLC first).
-
Temperature: Heat to 40–50°C . Room temperature works but is slow (4–12 hours). Heating drives the SN2 reaction (complete in <2 hours).
-
Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.
-
Result: The filtrate contains your product; the impurity remains on the filter cake.
Why this works: The sulfur nucleophile on the resin is far more reactive toward the alkyl chloride than your oxazolidinone carbamate functionality is, ensuring high chemoselectivity.
Figure 1: Workflow for chemoselective scavenging of electrophilic impurities.
Part 2: The "Process Hack" – Chemical Derivatization (Bulk Removal)
Q: My reaction stalled, and I have >10% chloroacetamide. Scavenging resins are too expensive for this quantity. What now?
A: Convert the neutral chloroacetamide into a basic amine, then wash it out with acid. This method uses a cheap, water-soluble secondary amine (like morpholine or dimethylamine) to react with the chloroacetamide.
The Logic:
Once the impurity is basic, it can be protonated by dilute HCl, becoming a water-soluble salt. The neutral oxazolidinone remains in the organic layer.
Step-by-Step Protocol:
-
Derivatization: To your reaction mixture (in organic solvent), add 1.5 equivalents of morpholine relative to the chloroacetamide impurity.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC for the disappearance of the chloroacetamide spot.
-
Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .
-
The morpholine-acetamide adduct protonates and moves to the aqueous layer.
-
Excess morpholine protonates and moves to the aqueous layer.
-
-
Separation: Collect the organic layer.[1] Dry over MgSO4 and concentrate.
Critical Safety Check:
-
Validation: Ensure your specific oxazolidinone is stable to secondary amines. Most are, but if your product contains other electrophiles (e.g., esters, alkyl halides), this method is risky. Run a 100mg pilot first.
Part 3: Solubility & Crystallization (Polishing)
Q: I cannot use resins or amines. How do I optimize recrystallization?
A: You must exploit the "hydrophilic window." Chloroacetamide is significantly more water-soluble (approx. 52 g/L) than most aryl-oxazolidinones.
Data Comparison:
| Property | Chloroacetamide (Impurity) | Typical Aryl-Oxazolidinone (Product) |
| Water Solubility | High (~52 g/L) | Low to Moderate |
| LogP | -0.53 (Hydrophilic) | 0.5 – 2.5 (Lipophilic) |
| H-Bond Donor | Strong (Primary Amide) | None/Weak (Carbamate) |
Recommended Solvent Systems:
-
Ethanol/Water (precipitation): Dissolve product in hot ethanol. Add water slowly until turbid. Cool. The highly soluble chloroacetamide tends to stay in the aqueous mother liquor.
-
Ethyl Acetate/Heptane: Standard non-polar crash. Less effective for CAA removal than alcohol/water systems because CAA has some solubility in EtOAc.
Part 4: Analytical Controls (Detection)
Q: I can't see the impurity on my UV trace. How do I prove it's gone?
A: Chloroacetamide has very weak UV absorbance (no conjugation). You are likely missing it on standard HPLC at 254 nm.
Correct Detection Methods:
-
LC-MS (ESI+): The most reliable method. Look for the [M+H]+ peak of 94/96 Da (Chlorine isotope pattern).
-
GC-FID: Excellent for volatile impurities like CAA.
-
TLC Stain: Use KMnO4 or Ninhydrin .
-
Note: Ninhydrin works because CAA is an amide, but it requires vigorous heating. KMnO4 is better for general oxidizable groups.
-
Part 5: Decision Matrix
Use this logic tree to select the correct method for your specific batch.
Figure 2: Decision matrix for selecting purification strategy based on impurity load and product stability.
References
-
Genotoxic Impurities in Pharmaceuticals: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk, ICH M7(R1) Guideline. Link
-
Scavenging Methodology: MacMillan, D. S., et al. "Solid-phase reagents and scavengers in multi-step synthesis." Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 2011. Link
-
Oxazolidinone Synthesis & Properties: Brickner, S. J.[2][3] "Oxazolidinone antibacterial agents."[2][4] Current Pharmaceutical Design, 1996. Link
-
Resin Application Notes: SiliaMetS® Thiol Metal Scavenger & Organic Impurity Scavenger, SiliCycle Application Notes. Link
-
Chloroacetamide Solubility Data: PubChem Compound Summary for CID 6580, 2-Chloroacetamide.[5] Link
Sources
Technical Support Hub: Oxazolidin-2-one Stability & Recovery
Topic: Preventing Ring Opening of Oxazolidin-2-ones During Workup and Cleavage Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists Version: 2.4 (Current as of 2025)
Executive Summary: The Stability Paradox
As researchers, we often treat the oxazolidinone ring (Evans auxiliary or pharmacophore) as a robust protecting group. However, it possesses a "stability paradox." While stable to many reaction conditions (enolization, alkylation), it becomes critically vulnerable during nucleophilic cleavage or basic workup .
The core failure mode is Endocyclic vs. Exocyclic Nucleophilic Attack . To prevent ring opening, you must force the nucleophile to attack the exocyclic acyl carbonyl (Path A) rather than the endocyclic carbamate carbonyl (Path B).
Mechanistic Pathway Analysis
The following diagram illustrates the kinetic competition that determines the fate of your oxazolidinone.
Figure 1: Kinetic competition between exocyclic cleavage (desired) and endocyclic ring opening (undesired). LiOOH favors Path A due to specific breakdown kinetics.
Troubleshooting & FAQs
Direct solutions to common failure scenarios observed in the lab.
Q1: I used LiOH to hydrolyze my ester, but my auxiliary recovery was <50%. Where did it go?
Diagnosis: You likely caused saponification of the ring .
The Science: Hydroxide (
-
Why? Although
is bulkier, its selectivity is governed by the breakdown of the tetrahedral intermediate, not just the attack. The intermediate formed at the exocyclic carbonyl collapses much faster than the ring-opening pathway [1].
Q2: I see "bubbling" during the LiOOH quench, and my yield varies. Is this normal?
Diagnosis: Yes, but it indicates a safety risk and potential side reaction.
The Science: The bubbling is Oxygen (
-
Ensure efficient cooling (
) during the quench. -
Add sodium sulfite (
) slowly to quench excess peroxide. -
Do not seal the vessel immediately; allow gas to escape.
Q3: Can I use methoxide (NaOMe) to cleave the auxiliary to an ester?
Diagnosis: Risky. This often leads to transesterification of the ring .
The Science: Alkoxides are prone to attacking the carbamate carbonyl (endocyclic), leading to a linear carbamate byproduct (e.g., methyl (2-hydroxyethyl)carbamate) instead of the desired oxazolidinone recovery.
The Fix: Use
Q4: My oxazolidinone drug candidate degrades during acidic workup.
Diagnosis: Acid-catalyzed hydrolysis. The Science: While oxazolidinones are generally acid-stable, strong Lewis acids or high temperatures in the presence of water can protonate the carbonyl oxygen, activating the C-O bond for hydrolysis. The Fix:
-
Maintain pH > 4 during aqueous washes.
-
Avoid heating > 40°C during rotovap if trace acid is present.
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" LiOOH Cleavage
Designed for maximum recovery of Evans Auxiliaries.
Reagents:
-
Substrate (
-acyloxazolidinone) - (30% aq., 4.0 equiv)
-
LiOH (1.0 M aq., 2.0 equiv)
-
Solvent: THF/Water (3:1)
-
Quench:
(1.5 M aq., 5.0 equiv)
Workflow:
-
Dissolution: Dissolve substrate in THF/Water (3:1) and cool to 0°C .
-
Peroxide Addition: Add
slowly. Wait 5 mins. (Pre-loading peroxide ensures is formed immediately upon base addition). -
Base Addition: Add LiOH dropwise. The solution may become opaque.
-
Monitoring: Stir at 0°C. Monitor by TLC (usually complete in < 1 hr). Do not let it warm to RT if possible.
-
The Critical Quench:
-
Add
solution dropwise. -
WARNING: Exothermic. Watch for
evolution. -
Stir for 15-30 mins to ensure all peroxides are destroyed (Test with starch-iodide paper: Blue = Peroxide present).
-
-
Extraction:
-
Rotovap to remove bulk THF.
-
Basify (pH ~9-10) with bicarbonate. Extract with DCM (This removes the Recovered Auxiliary ).
-
Acidify the aqueous layer (pH ~2) with HCl. Extract with EtOAc (This isolates your Target Acid ).
-
Protocol B: Reagent Comparison Table
| Reagent | Nucleophile | Primary Risk | Ring Survival Rate | Recommended For |
| LiOH / NaOH | Ring Opening (Saponification) | Low (< 50%) | Simple, unhindered substrates only. | |
| LiOOH | Peroxide formation / | High (> 95%) | Standard Evans Cleavage. | |
| NaOMe / LiOMe | Transesterification of Ring | Moderate | Direct conversion to esters (High risk). | |
| Mg(OMe)2 | Incomplete Reaction | High | Sensitive substrates requiring mild esterification. |
Visualizing the Safe Workflow
The following flowchart outlines the decision-making process for safe workup.
Figure 2: Decision tree for selecting the correct workup protocol to preserve the oxazolidinone ring.
References
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023).[4] "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." Australian Journal of Chemistry.[4]
-
Gage, J. R., & Evans, D. A. (1987). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. (Foundational protocol for LiOOH usage).
-
Navarre, L., Darses, S., & Genet, J. P. (2004). "Access to chiral oxazolidin-2-ones." European Journal of Organic Chemistry. (Discusses ring stability in synthesis).
Sources
Validation & Comparative
Comparative Analysis of Mass Spectrometry Fragmentation: Oxazolidinone Acetamides vs. Structural Analogs
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of oxazolidinone acetamides, specifically focusing on Linezolid as the class prototype. It contrasts these patterns with structural analogs (e.g., Tedizolid) to provide a comparative framework for metabolite identification and impurity profiling.
Executive Summary & Clinical Context
Oxazolidinone antibiotics are critical for treating multidrug-resistant Gram-positive infections (e.g., MRSA, VRE).[1] Structurally, they share a 2-oxazolidinone ring, but their side chains dictate their mass spectral behavior.
-
The Acetamide Class (e.g., Linezolid): Characterized by an
-acetylaminomethyl group at the C5 position. This group is the primary driver of specific fragmentation pathways used in quantitative bioanalysis. -
The Non-Acetamide Class (e.g., Tedizolid): Often contain alternative side chains (e.g., hydroxymethyl, methyltetrazole) which lack the labile acetyl group, resulting in distinct fragmentation signatures.
Analytical Challenge: Distinguishing oxidative metabolites and structural isomers requires a precise understanding of where the molecule cleaves under Collision-Induced Dissociation (CID).
The Comparative Landscape: Acetamides vs. Alternatives
The choice of ionization and fragmentation modes fundamentally alters the spectral output. The table below compares the standard approach (ESI-CID) against alternatives.
Table 1: Ionization and Fragmentation Mode Comparison
| Feature | Recommended: ESI+ / CID | Alternative: APCI+ | Alternative: EI (GC-MS) |
| Suitability | High. Standard for polar oxazolidinones (Linezolid, Tedizolid). | Medium. Useful for less polar impurities but lower sensitivity for the parent drug. | Low. Requires derivatization due to low volatility; rarely used in clinical bioanalysis. |
| Softness | Soft. Preserves the protonated molecular ion | Medium. More thermal degradation observed in the source. | Hard. Extensive fragmentation; molecular ion often absent. |
| Key Mechanism | Protonation followed by collision-induced cleavage of the weakest bonds (amide, morpholine). | Proton transfer; similar fragmentation but higher background noise. | Radical cation formation ( |
| Sensitivity | High (pg/mL range in plasma). | Moderate (ng/mL range). | Low (for this specific class). |
Expert Insight: While APCI is less susceptible to matrix effects, Electrospray Ionization (ESI) in positive mode is the industry standard for oxazolidinones because the basic nitrogen atoms (morpholine, pyridine, or acetamide) readily accept protons, yielding intense
precursor ions.
Mechanistic Fragmentation Analysis: Linezolid (Acetamide Prototype)
The fragmentation of Linezolid (
Primary Pathway: The Acetamide "Signature" Loss
The most diagnostic feature of oxazolidinone acetamides is the neutral loss of ketene (
-
Precursor Ion (
338): The protonated molecule . -
Primary Fragment (
296):-
Mechanism: Cleavage of the amide bond in the C5 side chain.
-
Transition:
( ). -
Chemical Identity: Loss of ketene (
). The charge remains on the amine-containing core. -
Application: This is the standard Quantifier Ion for clinical monitoring (TDM).
-
Secondary Pathway: Core Skeleton Disassembly
Further fragmentation energy targets the morpholine and oxazolidinone rings.
-
Secondary Fragment (
235):-
Mechanism: Complex cleavage involving the morpholine ring opening or loss of the oxazolidinone ring elements.
-
Transition:
(or ). -
Application: This is the standard Qualifier Ion for confirmation.
-
-
Tertiary Fragment (
195):-
Mechanism: Loss of the morpholine ring and side chain elements, leaving the central fluorophenyl core.
-
Visualizing the Pathway
The following diagram maps the fragmentation logic, contrasting the Acetamide (Linezolid) pathway with the Non-Acetamide (Tedizolid) pathway.
Caption: Comparative fragmentation pathways. Linezolid (Blue) exhibits the characteristic ketene loss (42 Da), whereas Tedizolid (Green) fragments via ring opening, lacking the acetamide signature.
Experimental Protocol: Self-Validating Workflow
To replicate these results and validate the identity of an unknown oxazolidinone, follow this LC-MS/MS protocol. This workflow includes a "Source Fragmentation Check" to ensure the observed fragments are generated in the collision cell, not the ion source.
Step 1: Sample Preparation
-
Matrix: Plasma or Serum (50 µL).
-
Extraction: Protein precipitation using Acetonitrile (150 µL) containing Internal Standard (Linezolid-d3).
-
Centrifugation: 10,000 x g for 10 min. Inject supernatant.
Step 2: LC-MS/MS Conditions[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge),
, mm. -
Mobile Phase: Isocratic elution.[2]
-
Ion Source: ESI Positive Mode.
-
Capillary Voltage: 4000 V.
-
Drying Gas:
, 10 L/min.
-
Step 3: MRM Transitions (The Validation Step)
Program the Mass Spectrometer to monitor the following transitions. If the ratio of Quantifier/Qualifier varies by >15% from the standard, suspect an isomeric impurity.
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Role |
| Linezolid | 338.2 | 296.2 | 18-22 | Quantifier (Acetamide Loss) |
| Linezolid | 338.2 | 235.1 | 25-30 | Qualifier (Core Cleavage) |
| Linezolid | 338.2 | 195.1 | 35 | Qualifier (Deep Fragmentation) |
| IS (Linezolid-d3) | 341.2 | 299.2 | 18-22 | Internal Standard |
Step 4: Source Fragmentation Check (Quality Control)
-
Inject a high concentration standard (10 µg/mL) with zero collision energy.
-
Scan Q1: You should observe only
338. -
Result: If you observe
296 in the Q1 scan, your source temperature or voltage is too high, causing "in-source fragmentation." Reduce the Fragmentor Voltage (or Cone Voltage) until 296 disappears from Q1. This ensures that the 296 signal in MRM mode is purely from the collision cell, guaranteeing quantitative linearity.
Decision Tree for Metabolite Identification
When analyzing patient samples, you may encounter metabolites.[3] Linezolid is primarily metabolized into two ring-opened carboxylic acid metabolites: PNU-142300 and PNU-142586 .
Use this logic flow to classify unknown peaks:
Caption: Workflow for distinguishing parent drug from metabolites. The presence of the 296 fragment confirms the acetamide side chain is intact.
References
-
Determination of linezolid in human plasma by LC-MS-MS. Source: National Institutes of Health (PubMed) Description: Establishes the primary MRM transitions (338 > 296) and extraction protocols. [Link]
-
Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum. Source: Journal of Pharmaceutical and Biomedical Analysis Description: Details the metabolic pathway and MS detection of PNU-142300 and PNU-142586. [Link]
-
Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Source: ResearchGate / Journal of Molecular Structure Description: Provides mechanistic insight into the oxazolidinone ring cleavage and isomer differentiation. [Link]
-
Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry. Source: Journal of Pharmaceutical and Biomedical Analysis Description: Comparative data for Tedizolid, highlighting the absence of the acetamide-specific ketene loss. [Link]
Sources
HPLC Retention Time Comparison for Oxazolidinone Metabolites
Executive Summary: The Polarity Challenge
In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, oxazolidinones present a distinct chromatographic challenge. While the parent drugs—Linezolid (LZD) and Tedizolid (TZD) —are moderately lipophilic and retain well on standard C18 stationary phases, their metabolic byproducts are highly polar.
Specifically, Linezolid’s morpholine ring oxidation yields two major metabolites: PNU-142586 (hydroxyethyl glycine derivative) and PNU-142300 (aminoethoxy acetic acid derivative). These compounds often co-elute with the solvent front (dead volume) on conventional columns, compromising quantitation accuracy. This guide provides a validated comparative analysis of retention behaviors and a robust protocol to achieve resolution (
Chromatographic Strategy & Mechanism
To separate these metabolites, one must understand the structural "polarity shift" that occurs during metabolism.
-
Linezolid: Contains a morpholine ring (moderately hydrophobic). Retains on C18.[1][2][3]
-
Metabolites: The morpholine ring opens.
-
PNU-142586: Formation of a glycine moiety (zwitterionic/cationic at acidic pH). Most Polar.
-
PNU-142300: Formation of a carboxylic acid (neutral at acidic pH). Intermediate Polarity.
-
Column Chemistry Comparison
| Stationary Phase | Mechanism | Suitability for Metabolites |
| C18 (ODS) | Hydrophobic Interaction | Standard. Good for parent drugs. Metabolites may elute too fast ( |
| C18-Aq / HSS T3 | Hydrophobic + Polar Retention | Optimal. Designed to prevent "dewetting" in 100% aqueous mobile phases. Retains polar PNU metabolites significantly better. |
| Phenyl-Hexyl | Alternative. Offers unique selectivity for the aromatic oxazolidinone core but offers less advantage for the aliphatic metabolic tails. | |
| HILIC | Partitioning into Water Layer | Specialized. Excellent for PNU-142586 but requires inverse organic gradients (ACN-rich). Less robust for routine clinical serum analysis. |
Comparative Retention Data
The following data normalizes retention times (RT) across validated isocratic and gradient methods to illustrate the Relative Retention Time (RRT) . Linezolid is set as the reference (RRT = 1.00).
Table 1: Retention Time & Elution Order Profile
Method Reference: C18 Column (150 x 4.6 mm, 5 µm), Mobile Phase: Phosphate Buffer (pH 3.0) : ACN (80:20), Flow: 1.0 mL/min.
| Analyte | Structure Type | Polarity | Approx. RT (min) | RRT (vs LZD) | Elution Logic |
| PNU-142586 | Ring-opened (Amine/Hydroxy) | High (+++) | 1.8 - 2.2 | 0.35 | Most hydrophilic; elutes near void volume if organic % is >25%. |
| PNU-142300 | Ring-opened (Carboxylic Acid) | Medium (++) | 2.8 - 3.5 | 0.55 | Acidic moiety is protonated (neutral) at pH 3.0, increasing retention vs. PNU-142586. |
| Linezolid | Morpholine Parent | Low (+) | 5.0 - 6.5 | 1.00 | Reference peak. Good retention on C18. |
| Tedizolid | Pyridine-substituted Parent | Very Low (-) | 12.0 - 15.5 | 2.40 | Significantly more lipophilic; requires higher organic strength to elute in reasonable time. |
Critical Insight: Tedizolid is approximately 2.4x more retentive than Linezolid. If analyzing both drugs in one run, a gradient method is mandatory to prevent Tedizolid from eluting as a broad peak at >30 minutes.
Visualizing the Separation Logic
The following diagram illustrates the metabolic pathway and the resulting chromatographic decision tree.
Figure 1: Metabolic divergence of Linezolid and the resulting chromatographic strategy. The "Recommended" path utilizes aqueous-stable columns to capture the highly polar PNU-142586.
Validated Experimental Protocol
This protocol is designed for the simultaneous quantification of Linezolid and its two metabolites in human serum.[4] It prioritizes resolution over speed.
Reagents & Equipment
-
Column: Waters ACQUITY UPLC HSS T3 (or equivalent C18-Aq), 2.1 x 100 mm, 1.8 µm (for UPLC) or 4.6 x 150 mm, 5 µm (for HPLC).
-
Mobile Phase A: 10 mM Ammonium Formate or Phosphate Buffer (pH 3.0). Note: Low pH is crucial to suppress ionization of PNU-142300's acid group, improving its retention.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation):
-
Aliquot 200 µL Serum.
-
Add 20 µL Internal Standard (e.g., Chloramphenicol or isotope-labeled LZD).
-
Add 600 µL Acetonitrile (Precipitating agent).
-
Vortex vigorously (30 sec) and Centrifuge at 13,000 rpm for 10 min.
-
Crucial Step: Evaporate supernatant and reconstitute in Mobile Phase A (Initial conditions). Injecting pure ACN supernatant will cause peak splitting for the early-eluting metabolites.
-
-
HPLC Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95% | 5% | Load Metabolites (High retention) |
| 2.0 | 95% | 5% | Isocratic hold for PNU-142586 |
| 8.0 | 60% | 40% | Linear Ramp for Linezolid |
| 10.0 | 10% | 90% | Wash (Elute Tedizolid if present) |
| 12.0 | 95% | 5% | Re-equilibration |
Self-Validation Criteria
-
Resolution (Rs): Between PNU-142586 and PNU-142300 must be > 1.5.
-
Tailing Factor: Linezolid peak symmetry should be < 1.2. If tailing occurs, increase buffer ionic strength.
-
Retention Stability: PNU-142586 RT should not drift >2% between runs. Drift indicates "phase collapse" (if using standard C18) or insufficient equilibration.
Troubleshooting & Optimization
-
Problem: PNU-142586 co-elutes with the void volume.
-
Problem: Tedizolid peak is broad or missing.
References
-
Tsuji, Y., et al. (2019).[4] Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method. Chemical and Pharmaceutical Bulletin.
-
Souza, E., et al. (2020).[4][7] Accumulation of major linezolid metabolites in patients with renal impairment. Antimicrobial Agents and Chemotherapy.[2]
-
Zhu, L., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum. Frontiers in Pharmacology.
-
Sannino, A., et al. (2025).[6] Simultaneous Determination of Linezolid, PNU-142300, and PNU-142586 in Human Serum via Ion-Pairing Reversed-Phase Liquid Chromatography. ResearchGate.
-
FDA AccessData. Zyvox (Linezolid) Labeling and Clinical Pharmacology.
Sources
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. internationaljournalssrg.org [internationaljournalssrg.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]
Comparative Guide: 3-Carbamoylmethyloxazolidin-2-one vs. Linezolid Impurities
The following guide provides an in-depth comparative analysis of 3-Carbamoylmethyloxazolidin-2-one against standard Linezolid impurities . This document is structured to assist analytical scientists and formulation chemists in distinguishing between structural analogs and process-related artifacts during impurity profiling.
Executive Summary & Chemical Context[1][2][3][4][5]
In the development of Linezolid (an oxazolidinone antibiotic), impurity profiling is critical for meeting ICH Q3A/B thresholds. While most documented impurities are structural analogs (preserving the N-aryl core), This compound represents a distinct class of process artifacts or starting material derivatives .
This guide contrasts these two categories, highlighting that while standard impurities (e.g., Amine, Des-fluoro) mimic the parent drug's chromatographic behavior, this compound behaves as a polar, low-response artifact that requires specialized detection strategies.
The Core Distinction
-
Linezolid Impurities (Standard): Result from degradation (hydrolysis, oxidation) or side-reactions on the morpholine/phenyl ring. They retain the UV-active chromophore.
-
This compound: A small-molecule oxazolidinone derivative lacking the aryl-morpholine system. It is highly polar and lacks significant UV absorbance at standard detection wavelengths (254 nm).
Structural & Physicochemical Comparison
Understanding the molecular differences is the foundation for selecting the correct analytical technique.
| Feature | Linezolid (API) | Standard Impurities (e.g., Amine Impurity) | This compound |
| Structure | N-Aryl-2-oxazolidinone with C5-acetamidomethyl | Retains N-Aryl core; modification at C5 side chain | N-Alkyl-2-oxazolidinone; No Aryl Group |
| Molecular Weight | 337.35 g/mol | ~196 - 353 g/mol | ~144.13 g/mol |
| Chromophore | Strong (Phenyl + Morpholine) | Strong (Phenyl retained) | Weak/None (Only Amide/Carbamate) |
| UV Max ( | ~251-254 nm | ~250 nm | < 210 nm (End absorption) |
| Polarity (LogP) | ~0.55 (Moderately Lipophilic) | -0.5 to 0.5 | < -1.0 (Highly Polar) |
| Elution Order (RP-HPLC) | Mid-eluting | Close to Main Peak | Early Eluting (Void Volume) |
Structural Visualization
The following diagram illustrates the structural divergence. Standard impurities branch from the Linezolid core, whereas this compound represents a "headless" oxazolidinone fragment.
Caption: Structural relationship showing Standard Impurities as derivatives of Linezolid, while this compound arises from early-stage precursors.
Analytical Performance & Detection Challenges
The primary challenge with This compound is that it is "invisible" to the standard Quality Control (QC) methods used for Linezolid.
A. UV-Vis Detection (HPLC-UV)
-
Linezolid & Standard Impurities: The fluorophenyl ring provides a robust signal at 254 nm .
-
This compound: Lacking the phenyl ring, its extinction coefficient at 254 nm is negligible. It requires detection at 205-210 nm , but this region is susceptible to solvent noise (acetonitrile/methanol cutoffs).
B. Chromatographic Behavior (RP-HPLC)
-
Standard Method: C18 Column, Water/Acetonitrile/Methanol gradient.
-
Result:
-
Linezolid elutes at ~5-8 minutes (depending on flow).
-
This compound is highly hydrophilic. It will elute in the void volume (t0) , often co-eluting with the solvent front or unretained salts, leading to poor quantification and peak shape distortion.
-
C. Recommended Strategy: LC-MS/MS or HILIC
To accurately quantify this compound, you must switch from standard Reverse Phase (RP) to Hydrophilic Interaction Liquid Chromatography (HILIC) or use an Ion-Pairing reagent.
Experimental Protocols
Protocol A: Standard Impurity Profiling (RP-HPLC)
Target: Linezolid, Amine Impurity, Des-fluoro Impurity.
-
Column: Agilent Zorbax SB-C8 or Phenomenex Luna C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Orthophosphoric acid or 20 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Gradient: 5% B to 60% B over 20 mins.
-
Detection: UV @ 254 nm.
-
Suitability: Excellent for structural analogs. Fails for this compound (elutes at t0, no response).
Protocol B: Targeted Detection of this compound (LC-MS)
Target: Process artifacts, polar non-chromophoric impurities.
This protocol uses Mass Spectrometry to overcome the lack of UV chromophore and a HILIC column to retain the polar molecule.
-
Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile (0.1% Formic Acid).
-
-
Isocratic Method: 10% A / 90% B (High organic required for HILIC retention).
-
Flow Rate: 0.3 mL/min.
-
MS Parameters (ESI Positive):
-
Linezolid: MRM Transition 338.1
296.1 (Quantifier). -
This compound:
-
Precursor Ion: [M+H]+ = 145.1 m/z.
-
Product Ion: 102.1 m/z (Loss of carbamoyl group) or 87.0 m/z (Oxazolidinone ring fragment).
-
Note: Verify transitions with authentic standard.
-
-
Comparative Data Summary
The following table summarizes the expected experimental data when analyzing a spiked Linezolid sample containing both impurity types.
| Parameter | Linezolid Amine Impurity | This compound |
| Relative Retention Time (RRT) (RP-C18 Method) | ~0.8 - 0.9 | < 0.2 (Unretained) |
| RRT (HILIC Method) | < 0.5 (Low retention) | ~1.2 - 1.5 (Well retained) |
| Response Factor (UV 254nm) | ~0.9 - 1.1 (Similar to API) | < 0.01 (Negligible) |
| Detection Limit (LOD) | < 0.05% (Standard UV) | Requires MS for < 0.1% levels |
| Origin | Degradation (Hydrolysis) | Synthesis / Starting Material |
| Control Strategy | Stability Monitoring | Raw Material Screening |
Discussion & Control Strategy
Why this comparison matters: Researchers often assume that a single "Stability Indicating Method" (SIM) covers all impurities. This comparison proves that assumption false.
-
Risk: If you rely solely on the standard RP-HPLC-UV method developed for Linezolid, you will miss this compound entirely. It will either be lost in the solvent front or undetectable due to lack of UV absorption.
-
Solution: Implement a "Two-Pronged" approach:
-
Routine QC: RP-HPLC-UV for Linezolid and structural degradants (Amine, Des-fluoro).
-
Process Validation/Raw Material Testing: LC-MS/HILIC specifically targeting polar, non-chromophoric artifacts like this compound, especially if 2-oxazolidinone precursors are used in synthesis.
-
Workflow Decision Tree
Caption: Decision matrix for selecting analytical methods based on impurity structure.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 73949, 2-Oxazolidinone. Retrieved from [Link]
-
World Health Organization (WHO). (2022). Linezolid: Draft proposal for inclusion in The International Pharmacopoeia. Retrieved from [Link]
-
University of Luxembourg. (2025). PubChemLite: this compound Entry. Retrieved from [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 3-Carbamoylmethyloxazolidin-2-one
As researchers and drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. The oxazolidinone class of compounds, for instance, has yielded critical last-resort antibiotics.[1][2] With innovation, however, comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential safety and logistical information for handling 3-Carbamoylmethyloxazolidin-2-one, a compound for which specific hazard data may not be readily available. In such instances, a conservative approach, informed by data from structurally similar compounds, is paramount.
This document is structured to provide a comprehensive operational framework, moving from hazard assessment to personal protective equipment, and finally to handling and disposal protocols. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that scientific advancement and personal safety go hand in hand.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, we must infer its potential hazards from related oxazolidinone and imidazolidinone compounds. This proactive approach to risk mitigation is a cornerstone of modern laboratory safety.
Studies of similar compounds indicate a range of potential hazards:
-
Skin and Eye Irritation: Many oxazolidinone derivatives are known to cause skin and serious eye irritation.[3][4][5]
-
Harmful if Swallowed: Oral toxicity is a concern with some related compounds.[4][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[7][8]
-
Aquatic Toxicity: Some related chemicals are very toxic to aquatic life.[6][9]
Therefore, it is prudent to handle this compound as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for ensuring your safety.[10] Based on the hazard assessment, the following PPE is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield for splash hazards. | Conforming to EN 166 (EU) or NIOSH (US).[9] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before each use. | Conforming to EU Directive 89/686/EEC and the standard EN 374.[9] |
| Skin and Body Protection | A lab coat or chemical-resistant suit to prevent skin contact. | Not specified in results. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when working in areas with inadequate ventilation or when there is a risk of inhaling dusts or aerosols. | Government approved.[11] |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing contamination. The following step-by-step guide outlines the procedural logic for handling this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[9] A chemical fume hood is strongly recommended.
-
Emergency Equipment: Ensure that a safety shower and eye wash station are readily accessible.[8]
-
Restricted Access: Designate a specific area for handling the compound and restrict access to authorized personnel.
Donning and Doffing of PPE
The sequence of putting on and taking off PPE is critical to avoid cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Handling the Compound
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[9]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[4]
-
Spill Management: In case of a spill, evacuate non-essential personnel. Wearing full PPE, collect the spilled material and place it in a suitable container for disposal.[9] Do not let the chemical enter drains.[9]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Contaminated PPE: All disposable PPE used when handling this compound should be considered contaminated waste.[11] Place used gloves, disposable lab coats, and other contaminated items in a designated, labeled hazardous waste container.[11]
-
Chemical Waste: The compound and any contaminated materials should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not discharge to sewer systems.[9]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[9] Alternatively, puncture the packaging to make it unusable for other purposes and dispose of it in a sanitary landfill.[9]
By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. The principles outlined here, derived from the best available data for related compounds, provide a robust framework for the safe handling of this compound and other novel chemical entities.
References
-
Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Chemos GmbH & Co. KG. [Link]
-
Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals. [Link]
-
SAFETY DATA SHEET - Carl ROTH. Carl ROTH. [Link]
-
Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms - PMC. National Center for Biotechnology Information. [Link]
-
In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - MDPI. MDPI. [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. GERPAC. [Link]
- SAFETY DATA SHEET - Castrol PDS & SDS. Castrol. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C61198944E45B49280258B7800583A8F/ File/270055.pdf)
-
(S)-4-Isopropyl-2-oxazolidinone, 25g, Each - Lab Supplies. Harmony Lab & Safety Supplies. [Link]
Sources
- 1. Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms | MDPI [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. msdspds.castrol.com [msdspds.castrol.com]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. gerpac.eu [gerpac.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
